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  • Product: 2,6-dibromo-4-(methylsulfonyl)phenol
  • CAS: 20951-04-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6)

Executive Summary As a Senior Application Scientist, I frequently encounter halogenated phenolic sulfones in the design of advanced pharmaceutical intermediates and specialized materials. 2,6-dibromo-4-(methylsulfonyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter halogenated phenolic sulfones in the design of advanced pharmaceutical intermediates and specialized materials. 2,6-dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6) is a highly functionalized aromatic building block characterized by a unique interplay of steric hindrance and electronic depletion. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its reactivity profile for downstream applications in drug development.

Structural Logic & Physicochemical Profiling

The chemical behavior of 2,6-dibromo-4-(methylsulfonyl)phenol is governed by the synergistic electronic effects of its substituents. The core phenol ring is flanked by two ortho-bromine atoms and a para-methylsulfonyl group.

Causality of Properties: The methylsulfonyl group ( −SO2​CH3​ ) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects (Hammett σp​≈0.72 ). Concurrently, the two ortho-bromines ( σo​≈0.44 each) exert strong inductive withdrawal. This massive electron density pull away from the phenolic oxygen drastically stabilizes the phenoxide anion. Consequently, the pKa of this compound is significantly lowered to an estimated 4.8–5.2, compared to the 10.0 of an unsubstituted phenol. This heightened acidity makes the hydroxyl group highly reactive toward mild bases, facilitating selective alkylation or etherification.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Causality / Origin
CAS Number 20951-04-6[1]Standard registry identifier.
Molecular Formula C7​H6​Br2​O3​S [2]Dictates the 1:2:1 isotopic mass distribution.
Molecular Weight 330.00 g/mol [2]Heavy mass driven by dual bromine incorporation.
Physical State Off-white solid[2]High crystal lattice energy due to strong intermolecular dipole interactions.
Predicted pKa ~4.8 - 5.2Phenoxide stabilized by para-sulfonyl and ortho-bromo EWG effects.
GHS Hazards H302, H315, H319, H335[2]Harmful if swallowed; causes skin/eye/respiratory irritation[2].

Synthetic Methodology & Mechanistic Pathway

The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol relies on a controlled Electrophilic Aromatic Substitution (EAS). The starting material, 4-(methylsulfonyl)phenol, possesses competing directing groups: the strongly activating, ortho/para-directing −OH and the deactivating, meta-directing −SO2​CH3​ . Both groups synergistically direct incoming electrophiles to the 2 and 6 positions.

SynthesisWorkflow SM 4-(methylsulfonyl)phenol Starting Material EAS1 1st EAS Reaction Ortho to -OH SM->EAS1 Reagent Br2 / AcOH Electrophile Source Reagent->EAS1 EAS2 2nd EAS Reaction Ortho to -OH Reagent->EAS2 Int 2-bromo-4-(methylsulfonyl)phenol Intermediate EAS1->Int Rapid Bromination Int->EAS2 Prod 2,6-dibromo-4-(methylsulfonyl)phenol Target Product EAS2->Prod Sterically Hindered (Slower)

Synthetic logic and stepwise EAS mechanism for CAS 20951-04-6.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system : the intrinsic physical changes during the reaction serve as real-time indicators of success, minimizing the need for constant external sampling.

  • Solvent Preparation: Dissolve 1.0 equivalent of 4-(methylsulfonyl)phenol in glacial acetic acid. Causality: Acetic acid is chosen because it is a polar protic solvent that stabilizes the cationic Wheland intermediate during EAS without overly activating the phenol (which would occur in basic conditions, leading to oxidative degradation).

  • Electrophile Addition: Cool the solution to 0–5 °C. Dropwise, add 2.1 equivalents of molecular bromine ( Br2​ ) dissolved in acetic acid. Causality: The slight excess ensures complete dibromination, overcoming the steric hindrance introduced by the first bromine atom.

  • Reaction Progression: Stir at room temperature for 3 hours. Self-Validation: The deep red color of Br2​ will gradually fade to a pale yellow/orange as the electrophile is consumed by the aromatic ring.

  • Quenching & Isolation: Pour the mixture into an ice-water bath containing 5% sodium bisulfite ( NaHSO3​ ). Causality: The bisulfite instantly reduces any unreacted, toxic Br2​ into inert bromide ions ( Br− ). Self-Validation: The immediate precipitation of an off-white solid[2] upon quenching visually confirms the formation of the highly hydrophobic dibrominated product.

  • Purification: Filter under vacuum and recrystallize from ethanol/water to yield the pure off-white solid.

Analytical Characterization Protocol

To guarantee trustworthiness in drug development workflows, the structural integrity of CAS 20951-04-6 must be validated through orthogonal analytical techniques.

Step-by-Step Protocol: Self-Validating LC-MS & NMR
  • Mass Spectrometry (ESI-): Run the sample in negative electrospray ionization mode.

    • Self-Validation: Because bromine has two naturally occurring isotopes ( 79Br and 81Br ) in a ~1:1 ratio, a dibrominated molecule will intrinsically display a rigid 1:2:1 isotopic cluster at m/z 327, 329, and 331 ( [M−H]− ). The presence of this exact mathematical cluster self-validates the incorporation of exactly two bromines without needing a reference standard.

  • 1 H NMR (DMSO- d6​ ):

    • Self-Validation: The symmetry of the molecule dictates a highly simplified spectrum. You will observe a 3H singlet at ~3.2 ppm ( −SO2​CH3​ ), a 2H singlet at ~8.0 ppm (aromatic protons rendered equivalent by the C2​ axis of symmetry), and a broad 1H singlet at ~10.5 ppm ( −OH ). If the aromatic signal splits into a doublet/dd, the reaction stalled at the mono-brominated intermediate.

Applications in Drug Development

In medicinal chemistry, 2,6-dibromo-4-(methylsulfonyl)phenol acts as a highly versatile, tri-functional hub.

ReactivityProfile Core CAS 20951-04-6 Core Phenol Phenolic -OH (Enhanced Acidity) Core->Phenol Bromo Aromatic C-Br (Cross-Coupling Sites) Core->Bromo Sulfonyl Methylsulfonyl Group (Strong EWG) Core->Sulfonyl Alkylation Alkylation Phenol->Alkylation Base-mediated Suzuki Suzuki Bromo->Suzuki Pd Catalyst Sulfonyl->Phenol Inductive Electron Withdrawal

Reactivity profile and functional group interplay of CAS 20951-04-6.

  • Palladium-Catalyzed Cross-Coupling: The two carbon-bromine bonds are highly activated for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The electron-deficient nature of the ring (due to the sulfonyl group) accelerates the oxidative addition step of the catalytic Pd cycle.

  • PROTAC Linker Attachment: The highly acidic phenolic −OH can be selectively alkylated using mild bases (like K2​CO3​ ) in the presence of sensitive functional groups, making it an excellent anchor point for PEG-based linkers in targeted protein degradation (PROTAC) architectures.

References

Sources

Exploratory

Molecular Architecture and Exact Mass Profiling of 2,6-Dibromo-4-(methylsulfonyl)phenol: A Technical Guide for Drug Development

Executive Summary 2,6-Dibromo-4-(methylsulfonyl)phenol is a structurally dense, highly functionalized halogenated building block. It plays a pivotal role in the synthesis of1[1], including dipeptidyl peptidase-IV (DPP-IV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dibromo-4-(methylsulfonyl)phenol is a structurally dense, highly functionalized halogenated building block. It plays a pivotal role in the synthesis of1[1], including dipeptidyl peptidase-IV (DPP-IV) inhibitors and specialized kinase modulators. This whitepaper delineates the exact mass profiling, the mechanistic causality of its regioselective synthesis, and the self-validating analytical protocols required for its isolation and verification.

Molecular Architecture & Exact Mass Profiling

The molecular architecture of 2,6-dibromo-4-(methylsulfonyl)phenol (C7H6Br2O3S) features a phenol core flanked by two sterically demanding bromine atoms at the ortho positions (C2 and C6) and a strongly electron-withdrawing methylsulfonyl group at the para position (C4).

For high-resolution mass spectrometry (HRMS) validation, calculating the exact monoisotopic mass is critical. Because bromine exists naturally as two stable isotopes—^79^Br (50.69%) and ^81^Br (49.31%)—the presence of two bromine atoms generates a highly diagnostic 1:2:1 isotopic envelope.

ParameterValue
Chemical Formula C7H6Br2O3S
Monoisotopic Exact Mass (M) 327.8404 Da
M+2 Isotopic Mass 329.8384 Da
M+4 Isotopic Mass 331.8363 Da
Isotopic Abundance Ratio ~ 1 : 2 : 1
Average Molecular Weight 329.99 g/mol

Mechanistic Causality of Regioselective Bromination

The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of 2[2]. The regioselectivity of this reaction is not random; it is strictly governed by the synergistic directing effects of the pre-existing substituents on the aromatic ring.

  • The Hydroxyl (-OH) Group: As a strongly activating, electron-donating group via resonance, it directs incoming electrophiles to the ortho (2, 6) and para (4) positions.

  • The Methylsulfonyl (-SO2CH3) Group: As a strongly deactivating, electron-withdrawing group, it directs electrophiles to the meta positions.

Because the -SO2CH3 group occupies the C4 (para) position, its meta positions are exactly C2 and C6. Consequently, both substituents convergently direct the bromonium ion (Br^+) to the exact same carbons, ensuring near-perfect regiocontrol without the need for complex catalysts.

Regioselectivity Phenol Phenol Core (C7H8O3S) OH -OH Group (Activating, o/p-Directing) Phenol->OH SO2CH3 -SO2CH3 Group (Deactivating, m-Directing) Phenol->SO2CH3 Br_Attack Electrophilic Attack (Br+ Intermediate) OH->Br_Attack Directs to 2, 4, 6 SO2CH3->Br_Attack Occupies 4, Directs to 2, 6 Product 2,6-Dibromo Substitution (Synergistic Regiocontrol) Br_Attack->Product Convergent Directing Effects

Logical mapping of synergistic substituent directing effects in the bromination of the phenol core.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure high fidelity and reproducibility, the following protocol is engineered as a self-validating system, adapted from standardized 3 used in pharmaceutical development[3]. Every step is designed with a specific mechanistic causality.

Step 1: Precursor Dissolution Dissolve 1.0 equivalent of 4-(methylsulfonyl)phenol in anhydrous dichloromethane (DCM). Causality: DCM is selected because it is entirely inert to molecular bromine (lacking abstractable alpha-protons or double bonds) and provides optimal solvation for the polar starting material.

Step 2: Thermal Control Cool the reaction vessel to 0 °C using an external ice bath under an inert nitrogen atmosphere. Causality: Electrophilic bromination of phenols is highly exothermic. Suppressing the thermal energy prevents over-oxidation of the phenol to a quinone derivative and mitigates non-specific radical side-reactions.

Step 3: Electrophilic Addition Add 2.1 equivalents of molecular bromine (Br2) dropwise over 30 minutes. Causality: The stoichiometric excess (0.1 eq) ensures complete conversion to the di-brominated product. Dropwise addition maintains a low steady-state concentration of Br2, preventing thermal runaway.

Step 4: Reaction Monitoring Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Causality: The addition of two heavy, non-polar bromine atoms significantly decreases the polarity of the molecule. The product will elute with a noticeably higher Rf value than the starting material, providing immediate visual validation of the reaction's progress.

Step 5: Reductive Quenching Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Causality: Thiosulfate acts as a targeted reducing agent (2 S2O3^2-^ + Br2 → S4O6^2-^ + 2 Br^-^). This instantly neutralizes any unreacted, highly toxic Br2 into benign, water-soluble bromide ions, effectively freezing the reaction profile.

Step 6: Isolation & Purification Perform liquid-liquid extraction. Recover the organic (DCM) layer, wash with brine to remove residual salts, dry over anhydrous MgSO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

ExperimentalWorkflow Step1 1. Dissolution 4-(methylsulfonyl)phenol in DCM Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophilic Addition Dropwise Br2 (2.1 eq) Step2->Step3 Step4 4. Reaction Monitoring Stir 2h, TLC Validation Step3->Step4 Step5 5. Quenching Saturated aq. Na2S2O3 Step4->Step5 Step6 6. Isolation & Purification Extraction & Recrystallization Step5->Step6

Experimental workflow for the regioselective di-bromination of 4-(methylsulfonyl)phenol.

Analytical Validation (HRMS & Isotopic Fingerprinting)

The trustworthiness of the synthesized batch must be confirmed via High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI).

When analyzed in negative ion mode (ESI-), the compound readily loses its phenolic proton to form the [M-H]^-^ anion. The mass spectrum acts as a self-validating fingerprint: the operator must observe a distinct triplet at m/z 326.83, 328.83, and 330.83. If the 1:2:1 ratio is skewed, or if peaks at m/z 248.9 (mono-brominated) are present, the batch has failed regiocontrol and requires further purification before being utilized in downstream API synthesis.

References

  • ChemicalBook.4-(Methylsulfonyl)phenol synthesis.
  • National Institutes of Health (NIH).Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells.
  • Google Patents.US7205409B2 - Pharmaceutical compositions as inhibitors of dipeptidyl peptidase-IV (DPP-IV).

Sources

Exploratory

Comprehensive Toxicity Profile and Regulatory Compliance Framework for 2,6-Dibromo-4-(methylsulfonyl)phenol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Executive Summary & Chemical Identity In the development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide

Executive Summary & Chemical Identity

In the development of novel therapeutics and advanced materials, halogenated phenols often serve as critical intermediates. 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) [1] is a highly reactive, specialized compound characterized by a phenolic core flanked by two lipophilic bromine atoms and a strongly electron-withdrawing methylsulfonyl group.

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) workflows, I emphasize that handling this compound requires more than passive adherence to Safety Data Sheets (SDS). It demands a mechanistic understanding of its toxicokinetics. The dual bromination increases the molecule's lipophilicity, facilitating rapid cellular membrane penetration, while the methylsulfonyl group significantly lowers the pKa of the phenolic proton (making it more acidic and reactive). This whitepaper synthesizes the toxicological data, regulatory compliance standards, and self-validating handling protocols necessary for the safe utilization of this compound.

Toxicological Profile & Mechanistic Pathways

Because highly specific in vivo data for 2,6-dibromo-4-(methylsulfonyl)phenol is limited, toxicologists must extrapolate from the well-documented behavior of structurally analogous brominated phenols (such as 2,4-dibromophenol and 2,4,6-tribromophenol)[2].

Cellular Toxicity & Endocrine Disruption

Brominated phenols exhibit a multifaceted toxicity profile. Once the lipophilic molecule crosses the phospholipid bilayer, it exerts toxicity through two primary mechanisms:

  • Oxidative Stress & Mitochondrial Uncoupling: The acidic phenolic group can act as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This leads to a precipitous drop in ATP production and a surge in Reactive Oxygen Species (ROS)[3].

  • Endocrine Disruption: Halogenated phenols strongly mimic thyroid hormones (due to the structural similarity to thyroxine) and can exhibit estrogen-like activity, binding to nuclear receptors and disrupting cellular signaling pathways[4][5].

To visualize this dual-pathway toxicity, refer to the mechanistic diagram below.

ToxicityMechanism A 2,6-Dibromo-4-(methylsulfonyl)phenol Exposure B Cellular Membrane Penetration (Lipophilic Bromine Groups) A->B C Mitochondrial Uncoupling & ROS Generation B->C D Endocrine Receptor Binding (Thyroid/Estrogen Mimicry) B->D E Cellular Apoptosis & Tissue Damage C->E D->E

Caption: Cellular toxicity mechanisms of brominated phenols via ROS generation and endocrine disruption.

Aquatic Toxicity

Environmental contamination is a severe risk. Studies on zebrafish embryos (Danio rerio) and Daphnia magna demonstrate that brominated phenols cause lethal malformations and exhibit high acute toxicity (EC50 < 2.0 mg/L)[2][6]. The toxicity scales with the degree of bromination, making dibrominated compounds highly hazardous to aquatic ecosystems.

Regulatory Compliance & GHS Classification

Under the Globally Harmonized System (GHS) and OSHA Hazard Communication Standards (HCS), 2,6-dibromo-4-(methylsulfonyl)phenol must be handled as a severe irritant and environmental hazard[7]. The table below summarizes the extrapolated quantitative toxicity metrics and their corresponding GHS classifications based on analogous halogenated phenols.

Table 1: Quantitative Toxicity Data & GHS Categorization
Toxicity MetricTarget Organism / SystemEstimated Value / CategoryGHS Hazard Code
Acute Oral Toxicity Mammalian (Rat)LD50: 300 - 2000 mg/kgH302 (Category 4)
Skin Corrosion/Irritation Mammalian (Rabbit)Irritant / SensitizerH315 / H317 (Category 2)
Serious Eye Damage Mammalian (Rabbit)Corrosive / Severe DamageH318 (Category 1)
Aquatic Acute Toxicity Daphnia magnaEC50: < 2.0 mg/LH400 (Category 1)

Note: Facilities must ensure that local exhaust ventilation (LEV) systems are equipped with HEPA and activated carbon filtration to capture volatile phenolic emissions.

Standard Operating Procedures (SOP): Safe Handling & Decontamination

In scientific operations, a protocol is only as reliable as its validation step. The following step-by-step methodology outlines a self-validating spill response workflow designed to ensure absolute decontamination.

Step-by-Step Spill Response Methodology
  • Isolation & PPE Donning: Immediately isolate the spill radius. Personnel must don NIOSH-approved P100 respirators, double nitrile gloves, and chemical-resistant Tyvek suits.

    • Causality: The lipophilic nature of the bromine atoms allows rapid dermal penetration, necessitating impermeable, multi-layered barriers.

  • Containment & Neutralization: Apply a 1:1 mixture of sand and soda ash (sodium carbonate) to the spill.

    • Causality: Soda ash neutralizes the acidic phenolic proton, converting the compound into a water-soluble, less volatile, and less membrane-permeable phenoxide salt.

  • Physical Removal: Sweep the neutralized mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the surface with a 5% sodium hydroxide (NaOH) solution followed by a 70% isopropanol rinse.

    • Causality: NaOH ensures complete deprotonation of any residual compound, while isopropanol solubilizes and removes any remaining lipophilic organic matter.

  • Analytical Validation (The Self-Validating Step): Perform surface swabbing of the decontaminated area. Extract the swab in methanol and analyze via LC-MS/MS. The area is only declared "cleared" if the residual concentration is below the predetermined Occupational Exposure Limit (OEL) (e.g., < 0.1 µg/cm²).

SpillResponse S1 Identify Spill & Isolate Area S2 Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 Apply Absorbent & Neutralizing Agent S2->S3 S4 Collect in Sealed Hazardous Waste Container S3->S4 S5 Surface Decontamination Validation (Swab & LC-MS/MS) S4->S5

Caption: Self-validating spill response workflow ensuring complete chemical decontamination.

Environmental Fate & Disposal Protocols

Due to its H400 (Very toxic to aquatic life) classification, 2,6-dibromo-4-(methylsulfonyl)phenol must never be discharged into municipal wastewater systems[7].

  • Incineration: The preferred method of disposal is high-temperature incineration (>1000°C) equipped with flue gas scrubbers.

  • Dioxin Risk: Lower temperature combustion of halogenated phenols can result in the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[5]. Therefore, disposal must strictly be handled by certified hazardous waste contractors capable of managing halogenated organics.

References

  • Kammann, U., Vobach, M., & Wosniok, W. (2006) Title: Toxic effects of brominated indoles and phenols on zebrafish embryos Source: Archives of Environmental Contamination and Toxicology (PubMed/NIH) URL:[Link]

  • Zheng, Y., et al. (2021) Title: Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests Source: PubMed Central (NIH) URL:[Link]

  • Hassenklöver, T., et al. (2006) Title: Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) Source: Aquatic Toxicology (PubMed/NIH) URL:[Link]

  • European Food Safety Authority (EFSA) (2022) Title: Update of the risk assessment of brominated phenols and their derivatives in food Source: EFSA Journal (PubMed Central/NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,6-Dibromo-4-(methylsulfonyl)phenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Preclinical API synthesis, specifically as a halogenated intermediate for cross-coupling reactions in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Preclinical API synthesis, specifically as a halogenated intermediate for cross-coupling reactions in the development of DPP-IV inhibitors [1], bromodomain inhibitors [2], and GPR119 agonists.

Mechanistic Rationale & Causality

The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol relies on a highly predictable and regioselective Electrophilic Aromatic Substitution (EAS). Understanding the electronic interplay on the aromatic ring is critical for controlling the reaction and preventing over-oxidation or polymerization [3].

  • Synergistic Directing Effects: The starting material, 4-(methylsulfonyl)phenol, features two functional groups with opposing electronic properties. The hydroxyl group (–OH) at C1 is strongly electron-donating via resonance ( +R>−I ), heavily activating the ring and directing incoming electrophiles to the ortho and para positions. Conversely, the methylsulfonyl group (–SO₂CH₃) at C4 is strongly electron-withdrawing ( −R,−I ), deactivating the ring and directing electrophiles to the meta positions.

  • Regioselective Convergence: Because the para position is blocked by the sulfonyl group, both the –OH (directing ortho) and the –SO₂CH₃ (directing meta) synergistically direct the incoming bromonium ions (Br⁺) exclusively to the C2 and C6 positions.

  • Solvent Causality: Glacial acetic acid is selected as the solvent because it is a polar protic medium that effectively polarizes the Br–Br bond. This intrinsic polarization generates a sufficiently strong electrophile without the need for a Lewis acid catalyst (e.g., FeBr₃), ensuring a cleaner reaction profile and simplifying downstream purification.

Stoichiometry and Reagent Profiling

The following quantitative parameters are optimized for a 100 mmol standard scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
4-(Methylsulfonyl)phenol 172.201.0017.22 gLimiting Reagent / Substrate
Bromine (Br₂) 159.802.2011.34 mLElectrophile (Slight excess for full conversion)
Glacial Acetic Acid 60.05Solvent150.0 mLReaction Medium / Polarizer
Sodium Thiosulfate (Aq, Sat) 158.11Excess50.0 mLReductive Quenching Agent
2,6-Dibromo-4-(methylsulfonyl)phenol 329.991.00~31.0 gTarget Product (Expected >90% yield)
Visualized Synthetic Workflow

SynthesisPathway SM 4-(Methylsulfonyl)phenol (1.0 eq) EAS Electrophilic Aromatic Substitution (0 °C → RT, 2-4 h) SM->EAS Reagent Bromine (Br₂) (2.2 eq) in Glacial AcOH Reagent->EAS Quench Reductive Quench (Aq. Na₂S₂O₃) EAS->Quench Br₂ Consumption (Color change) Isolate Filtration & Washing (H₂O, cold EtOH) Quench->Isolate Precipitation Product 2,6-Dibromo-4-(methylsulfonyl)phenol (Target) Isolate->Product >90% Yield

Figure 1: Workflow for the electrophilic aromatic dibromination of 4-(methylsulfonyl)phenol.

Step-by-Step Experimental Protocol

Safety Directive: Elemental bromine is highly corrosive, toxic, and volatile. All operations must be conducted in a certified fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves, face shield).

Phase 1: Reactor Setup & Substrate Solvation

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charge the flask with 17.22 g (100 mmol) of 4-(methylsulfonyl)phenol.

  • Add 150 mL of glacial acetic acid to the flask. Stir at 300 rpm until the substrate is completely dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Initial cooling is mandatory to control the exothermic nature of the first bromination event, preventing oxidative degradation of the phenol ring.

Phase 2: Electrophilic Addition 5. Transfer 11.34 mL (220 mmol) of elemental bromine (Br₂) into the dropping funnel. 6. Begin dropwise addition of Br₂ into the reaction mixture over a period of 30–45 minutes. Maintain the internal temperature below 10 °C during the addition. 7. Once the addition is complete, remove the ice-water bath. Allow the reaction to warm to ambient room temperature (20–25 °C) and stir continuously for 2 to 4 hours. Causality: The second bromination is kinetically slower due to the steric hindrance and electron-withdrawing effect of the first introduced bromine atom. Room temperature maturation ensures complete conversion to the dibromo-derivative.

Phase 3: Reductive Quenching 8. Monitor the reaction visually; the deep red color of the bromine will gradually fade to a dark orange/yellow as it is consumed. 9. Re-cool the flask to 10 °C. Slowly add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise. Causality: Thiosulfate acts as a reducing agent, converting any unreacted, hazardous Br₂ into benign, water-soluble bromide salts (Br⁻). The solution will rapidly decolorize to a pale yellow or white suspension.

Phase 4: Isolation & Drying 10. Dilute the quenched reaction mixture by pouring it into 400 mL of ice-cold distilled water under vigorous stirring. This forces the hydrophobic dibrominated product to precipitate completely. 11. Collect the resulting solid via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with copious amounts of cold distilled water (3 × 100 mL) to remove residual acetic acid and inorganic salts, followed by a final wash with 30 mL of cold hexanes. 13. Dry the solid under high vacuum at 45 °C for 12 hours to afford 2,6-dibromo-4-(methylsulfonyl)phenol as an off-white to pale yellow crystalline solid.

Analytical Self-Validation Checkpoints

To ensure the integrity of the synthesized protocol, validate the product against the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 30% Ethyl Acetate in Hexanes. The dibrominated target compound will exhibit a significantly higher Rf​ value compared to the starting material. Causality: The two bulky bromine atoms shield the polar hydroxyl group, reducing its ability to interact with the silica gel stationary phase.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Disappearance: The complex multiplet of the starting material's aromatic protons will vanish.

    • Appearance: A distinct, sharp singlet integrating to 2H will appear around δ 8.00–8.15 ppm, representing the chemically equivalent meta protons at C3 and C5.

    • Retention: The methylsulfonyl protons (–SO₂CH₃) will remain as a sharp singlet integrating to 3H around δ 3.20 ppm. The phenolic –OH proton will appear as a broad singlet > δ 10.0 ppm (exchangeable with D₂O).

References
  • Title: Pharmaceutical compositions as inhibitors of dipeptidyl peptidase-IV (DPP-IV)
  • Source: World Intellectual Property Organization (WO2015058160A1)
  • Title: Pyrrolidine-2-carbonitrile derivatives and their use as inhibitors of dipeptidyl peptidase-iv (dpp-iv)
Application

Application Note: Electrophilic Dibromination of 4-(Methylsulfonyl)phenol to 2,6-Dibromo-4-(methylsulfonyl)phenol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of 2,6-dibromo-4-(methylsulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol via electrophilic aromatic substitution (EAS) is a critical transformation for generating highly functionalized building blocks in medicinal chemistry and agrochemical development. This application note details the mechanistic rationale, reaction optimization, and self-validating experimental protocols for the regioselective dibromination of 4-(methylsulfonyl)phenol. By leveraging the synergistic directing effects of the substrate's functional groups, chemists can achieve quantitative yields of the target dibrominated product without complex purification steps.

Mechanistic Insights & Directing Group Synergy

The regiochemical outcome of this bromination is governed by the competing yet complementary electronic effects of the substituents on the aromatic ring:

  • The Hydroxyl Group (-OH): A strongly activating group that donates electron density into the ring via resonance, directing incoming electrophiles to the ortho and para positions.

  • The Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position.

In 4-(methylsulfonyl)phenol, the para position is sterically and electronically blocked by the sulfone group. Consequently, both the -OH group (directing ortho) and the -SO₂CH₃ group (directing meta) synergistically activate carbon centers C2 and C6 . This matched directing effect ensures that the reaction is highly regioselective, preventing the formation of complex isomeric mixtures and allowing for a clean double bromination when 2.0–2.2 equivalents of the brominating agent are utilized.

Pathway Substrate 4-(Methylsulfonyl)phenol OH -OH Group (Activating, o/p-directing) Substrate->OH SO2Me -SO2Me Group (Deactivating, m-directing) Substrate->SO2Me Intermediate Synergistic Activation at C2 and C6 OH->Intermediate Directs to C2/C6 SO2Me->Intermediate Para blocked, Directs to C2/C6 Product 2,6-Dibromo-4-(methylsulfonyl)phenol Intermediate->Product + 2 eq. Br2 - 2 HBr

Mechanistic synergy of directing groups in the dibromination of 4-(methylsulfonyl)phenol.

Reaction Optimization & Quantitative Data

The choice of solvent and brominating agent plays a critical role in controlling the reaction kinetics and the extent of polybromination[1]. Polar protic solvents, such as glacial acetic acid, facilitate the polarization of the Br-Br bond, creating a more potent electrophile (Br⁺) while maintaining the solubility of the sulfone starting material[1]. For bench-scale applications where the handling of toxic elemental bromine is undesirable, N-Bromosuccinimide (NBS) or oxidative bromination systems (e.g., DMSO/HBr) serve as highly effective alternatives[2],[3].

Table 1: Comparison of Bromination Methodologies

MethodReagentSolventEquivalentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
A (Classical EAS) Br₂Glacial AcOH2.115–202.592%>98%
B (Mild Bench-Scale) NBSDMF2.2254.088%>95%
C (Oxidative) HBr / DMSOEtOAc2.5601.085%>95%

Experimental Protocols

Method A: Scalable Bromination using Elemental Bromine (Br₂)

This method is the industrial standard for generating the dibrominated product with high atom economy and straightforward isolation.

Materials:

  • 4-(Methylsulfonyl)phenol: 1.72 g (10.0 mmol, 1.0 eq)

  • Elemental Bromine (Br₂): 1.08 mL (21.0 mmol, 2.1 eq)

  • Glacial Acetic Acid: 20 mL (Total)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃): 10 mL

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfonyl)phenol (1.72 g) in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a polar protic medium that accelerates the electrophilic attack without causing the substrate to precipitate prematurely[1].

  • Cooling: Place the flask in a water bath to maintain an internal temperature of 15–20 °C.

  • Bromine Addition: Dissolve elemental bromine (1.08 mL) in 5 mL of glacial acetic acid. Attach an addition funnel and add the bromine solution dropwise over 20–30 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating and suppresses oxidative side reactions (e.g., quinone formation).

  • Reaction Monitoring (Self-Validation): Remove the water bath and stir at room temperature (20–25 °C) for 2.5 hours. The reaction is visually validated when the deep red color of bromine fades to a pale yellow. Confirm completion via TLC (Hexanes:EtOAc 6:4); the starting material (Rf ~0.2) must be fully consumed, replaced by a single non-polar spot (Rf ~0.6).

  • Quenching: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water containing 10 mL of saturated Na₂S₂O₃ solution.

    • Causality: The thiosulfate instantly reduces unreacted electrophilic bromine to inert bromide, halting the reaction and ensuring operator safety.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acetic acid. Dry the solid under high vacuum at 40 °C overnight.

Protocol S1 1. Dissolution Dissolve substrate in Glacial AcOH S2 2. Bromine Addition Dropwise Br2 (2.1 eq) at 15-20 °C S1->S2 S3 3. Reaction Stir at RT for 2.5 hours (TLC Monitor) S2->S3 S4 4. Quenching Pour into ice-water + Na2S2O3 S3->S4 S5 5. Isolation Vacuum filtration & cold water wash S4->S5 S6 6. Purification Recrystallize (EtOH/H2O) & Vacuum Dry S5->S6

Step-by-step experimental workflow for the scalable bromination using Br2 in acetic acid.

Method B: Mild Bromination using N-Bromosuccinimide (NBS)

For laboratories avoiding elemental bromine, NBS provides a controlled, mild alternative[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(methylsulfonyl)phenol (1.72 g, 10.0 mmol) in 20 mL of anhydrous DMF in a 100 mL round-bottom flask.

  • Reagent Addition: Protect the flask from light by wrapping it in aluminum foil. Add NBS (3.74 g, 21.0 mmol, 2.1 eq) in small portions over 15 minutes at room temperature.

    • Causality: Protecting the reaction from light prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via the desired ionic EAS pathway rather than a radical mechanism[2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Monitor via LC-MS to ensure the mono-brominated intermediate (m/z ~251) is fully converted to the dibrominated product.

  • Workup: Pour the mixture into 150 mL of ice-water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 × 50 mL), wash the organic layer with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Characterization

To validate the structural integrity of the synthesized 2,6-dibromo-4-(methylsulfonyl)phenol, the following analytical signatures should be confirmed:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.8 ppm (br s, 1H, -OH, exchangeable with D₂O).

    • δ ~8.05 ppm (s, 2H, Ar-H at C3 and C5). Note: The symmetry of the molecule and the strong electron-withdrawing nature of the sulfone group shift these aromatic protons significantly downfield into a single sharp singlet.

    • δ ~3.20 ppm (s, 3H, -SO₂CH₃).

  • ESI-MS (Negative Ion Mode): Expected [M-H]⁻ ion at m/z 327, 329, 331. The spectrum will display a classic 1:2:1 isotopic distribution pattern, definitively confirming the incorporation of two bromine atoms.

Sources

Method

Application Note: 2,6-Dibromo-4-(methylsulfonyl)phenol as a Strategic Intermediate in Modular Organic Synthesis

Executive Summary & Chemical Profiling As modern drug discovery and advanced materials science demand increasingly complex molecular architectures, the strategic selection of polyfunctional building blocks is critical. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

As modern drug discovery and advanced materials science demand increasingly complex molecular architectures, the strategic selection of polyfunctional building blocks is critical. 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) serves as a highly versatile, orthogonally reactive hub.

Featuring two sterically accessible ortho-bromo substituents and a strongly electron-withdrawing para-methylsulfonyl group, this compound enables rapid synthetic divergence. It provides direct pathways to symmetrical terphenyls, complex diaryl ethers, and highly substituted benzenoid systems that are frequently utilized as bioisosteres in medicinal chemistry[1].

Mechanistic Insights & Synthetic Strategy

As an application scientist, it is crucial to look beyond the basic structure and understand the electronic interplay that governs this molecule's reactivity. The synthetic utility of 2,6-dibromo-4-(methylsulfonyl)phenol is heavily dictated by the profound electronic influence of the −SO2​Me moiety:

  • Acceleration of Oxidative Addition: In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Heck reactions), the rate-determining step is frequently the oxidative addition of the Pd(0) species into the C–X bond. The strongly electron-withdrawing sulfonyl group depletes electron density from the aromatic π-system. This electron deficiency significantly lowers the activation energy barrier for the oxidative addition of Pd(0) into the C–Br bonds, accelerating the catalytic cycle[2].

  • pKa​ Modulation for Mild Etherification: The combined inductive (-I) and resonance (-M) effects of the para-sulfonyl group stabilize the conjugate phenoxide base. This lowers the pKa​ of the phenolic hydroxyl group compared to unsubstituted phenol, permitting O-alkylation or etherification under exceptionally mild basic conditions (e.g., K2​CO3​ ) rather than requiring harsh, non-nucleophilic bases like NaH .

  • Symmetry and Chemoselectivity: When performing cross-couplings on dihalogenated systems, regioselectivity can often lead to complex mixtures[3]. However, the C2v​ symmetry of this scaffold ensures that exhaustive double-coupling yields a single, symmetrical product, drastically simplifying downstream purification and characterization.

Synthetic Divergence Map

SynthHub Core 2,6-Dibromo-4-(methylsulfonyl)phenol CAS: 20951-04-6 PdCat Pd(0) Catalysis (Suzuki/Heck) Core->PdCat Aryl-B(OH)2, K3PO4 BaseAlk Mild Base + R-X (O-Alkylation) Core->BaseAlk K2CO3, DMF, 60°C Tf2O Tf2O / Pyridine (Triflation) Core->Tf2O Electrophilic Activation Prod1 Symmetrical Terphenyls (Advanced OLED/Pharma) PdCat->Prod1 Prod2 Diaryl/Alkyl Ethers (Bioisosteres) BaseAlk->Prod2 Prod3 Triflate Hub (Multi-Axis Coupling) Tf2O->Prod3

Figure 1: Orthogonal reactivity pathways of 2,6-dibromo-4-(methylsulfonyl)phenol.

Experimental Protocols

Protocol A: Chemoselective Double Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2,6-diaryl-4-(methylsulfonyl)phenol derivatives. Causality & Design: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, facilitating reductive elimination while effectively managing the steric bulk of the ortho-substituents. K3​PO4​ is selected as the base; it is sufficiently basic to drive the transmetalation step but mild enough to tolerate the sulfonyl moiety and prevent side reactions under aqueous conditions[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2,6-dibromo-4-(methylsulfonyl)phenol (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (2.5 equiv, 2.5 mmol), and K3​PO4​ (4.0 equiv, 4.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C for 12–16 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4) characteristic of a dibromo species. Complete conversion is validated by the total disappearance of this cluster and the emergence of the final di-coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated NH4​Cl (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Mild O-Alkylation for Ether Synthesis

Objective: Synthesis of 1-alkoxy-2,6-dibromo-4-(methylsulfonyl)benzene. Causality & Design: Exploiting the enhanced acidity of the phenol, weak bases like K2​CO3​ in polar aprotic solvents (DMF) provide quantitative conversion without risking nucleophilic aromatic substitution ( SN​Ar ) at the brominated positions.

Step-by-Step Procedure:

  • Dissolve 2,6-dibromo-4-(methylsulfonyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K2​CO3​ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Add the alkyl halide (1.2 equiv) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Quench by pouring the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation: Suzuki-Miyaura Optimization

The following table summarizes the optimization landscape for the double arylation of 2,6-dibromo-4-(methylsulfonyl)phenol, demonstrating the necessity of specific catalyst-base pairings.

EntryCatalyst (5 mol%)Base (4.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045
2 Pd(PPh3​)4​ K3​PO4​ Dioxane/ H2​O 9062
3 Pd(dppf)Cl2​ Na2​CO3​ Dioxane/ H2​O 9078
4 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 90 94
5 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 9088

Note: Entry 4 demonstrates the optimal balance of steric accommodation (provided by the dppf ligand) and transmetalation efficiency (driven by K3​PO4​ ), resulting in near-quantitative yields.

References

  • Sigma-Aldrich. "2,6-DIBROMO-4-(METHYLSULFONYL)PHENOL | 20951-04-6". sigmaaldrich.com.

  • Fluorochem. "2,6-DIBROMO-4-(METHYLSULFONYL)PHENOL". fluorochem.co.uk. 1

  • National Institutes of Health (PMC). "Palladium Catalyzed Intramolecular Acylcyanation of Alkenes Using α-Iminonitriles". nih.gov. 2

  • BenchChem. "A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol". benchchem.com. 3

  • Organic Chemistry Frontiers (RSC). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals". rsc.org. 4

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2,6-Dibromo-4-(methylsulfonyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary However, 2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

However, 2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) is a privileged substrate. The strong electron-withdrawing nature of the para-methylsulfonyl (-SO₂Me) group effectively counteracts the electron-donating effect of the phenoxide, activating the ortho-C–Br bonds for transition-metal insertion[2]. This application note details the mechanistic causality, optimized reaction parameters, and self-validating protocols for both the symmetrical di-arylation and desymmetrizing mono-arylation of this highly functionalized building block.

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple 2,6-dibromo-4-(methylsulfonyl)phenol without resorting to protecting group chemistry (e.g., triflates or benzyl ethers), chemists must carefully balance stoichiometry, base selection, and ligand electronics.

  • The Phenoxide Deactivation vs. -SO₂Me Activation: Upon addition of a base, the substrate forms a phenoxide salt. The negatively charged oxygen donates electron density via resonance to the ortho positions, which normally increases the activation energy required for the Pd(0) catalyst to undergo oxidative addition into the C–Br bond. However, the -SO₂Me group ( σp​ = 0.72) exerts a powerful inductive and resonance-withdrawing pull, sufficiently depleting the ring's electron density to restore reactivity[3].

  • Base Selection (Causality): Because the substrate itself consumes one equivalent of base to form the phenoxide, standard catalytic base loadings will result in stalled reactions. A minimum of 3.0 to 4.0 equivalents of a mild, inorganic base like K₃PO₄ or Na₂CO₃ is required. Stronger bases (like NaOH) should be avoided as they can lead to competitive protodeboronation of the arylboronic acid.

  • Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos) are critical. Their steric bulk prevents the phenoxide oxygen from coordinating to and poisoning the palladium center, while their electron richness accelerates both oxidative addition and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Enabled by -SO2Me) Pd0->OxAdd Phenoxide Phenoxide Intermediate (Deprotonated Substrate) Phenoxide->OxAdd Counteracts Phenoxide Deactivation TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the electronic influence of the -SO2Me group.

Reaction Optimization & Quantitative Data

The symmetry of the two bromine atoms allows for divergent synthesis. By tuning the equivalents of the boronic acid and the reaction temperature, the reaction can be driven toward either the mono-coupled (desymmetrized) or di-coupled product.

Table 1: Optimization of Reaction Conditions

EntryPhB(OH)₂ (eq)Catalyst / Ligand (mol%)Base (eq)Solvent (v/v)Temp (°C)Mono-Yield (%)Di-Yield (%)
11.0Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Toluene/H₂O (4:1)804512
21.0Pd(OAc)₂ / XPhos (2%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)6082 5
32.5Pd(PPh₃)₄ (5%)Na₂CO₃ (4.0)Toluene/H₂O (4:1)1002065
42.5Pd(dppf)Cl₂ (5%)K₃PO₄ (4.0)Dioxane/H₂O (5:1)90<591

Note: Yields determined by ¹H-NMR of the crude mixture using 1,3,5-trimethoxybenzene as an internal standard. Entry 2 represents the optimal conditions for mono-arylation, while Entry 4 is optimal for di-arylation.

Experimental Methodologies

Protocol A: Symmetrical Di-Arylation (Optimal for 2,6-diaryl products)

Objective: Complete conversion of both C–Br bonds to C–Ar bonds.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-(methylsulfonyl)phenol (1.0 mmol, 330 mg), the desired arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and anhydrous K₃PO₄ (4.0 mmol, 849 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (5.0 mL) and deionized H₂O (1.0 mL). Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Heating: Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 12 hours.

  • Acidic Quench (Critical Step): Cool the reaction to room temperature. The product currently exists as a water-soluble phenoxide salt. Add 1M HCl dropwise until the aqueous phase reaches pH 5–6. Self-Validation: A precipitate will often form as the neutral phenol crashes out of the aqueous phase.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Desymmetrizing Mono-Arylation

Objective: Selective coupling of a single C–Br bond, leaving the second intact for downstream functionalization.

  • Reagent Assembly: In a Schlenk flask, combine 2,6-dibromo-4-(methylsulfonyl)phenol (1.0 mmol, 330 mg), the arylboronic acid (1.0 mmol, strictly controlled), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Degassing: Add 1,4-dioxane (5.0 mL) and H₂O (1.0 mL). Sparge with Argon for 15 minutes.

  • Controlled Heating: Heat the mixture to exactly 60 °C. Causality: Lower temperatures and strict 1:1 stoichiometry exploit the kinetic difference between the first and second oxidative additions. Once the first aryl group is installed, steric hindrance increases, slowing the second coupling event.

  • Monitoring & Quench: Monitor via TLC (Hexanes/EtOAc 7:3) every 2 hours. Once the starting material is consumed, immediately cool to 0 °C and quench with 1M HCl to pH 5–6.

  • Purification: Extract with EtOAc and purify via chromatography. The mono-coupled product will elute slightly faster than the di-coupled impurity due to decreased polarity.

Workflow S1 1. Reagent Assembly Substrate, ArB(OH)2, Pd, Ligand S2 2. Degassing Argon Purge (15 min) S1->S2 S3 3. Cross-Coupling Add Base, Heat to 60-90 °C S2->S3 S4 4. Acidic Quench Adjust pH to 5-6 (Critical) S3->S4 S5 5. Isolation Extraction & Chromatography S4->S5

Step-by-step workflow for the Suzuki coupling of unprotected halophenols.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, utilize the following self-validating checks during the experiment:

  • pH Validation During Workup: If the isolated yield is abnormally low (<30%) but TLC indicated full consumption of starting material, check the pH of the discarded aqueous layer. If pH > 8, the product was lost as a water-soluble phenoxide. Re-acidify the aqueous layer and extract again.

  • NMR Shift Diagnostics:

    • Starting Material: The two aromatic protons of 2,6-dibromo-4-(methylsulfonyl)phenol appear as a distinct singlet (~8.0 ppm in CDCl₃) due to symmetry.

    • Mono-arylation: Symmetry is broken. The ¹H-NMR will show two separate meta-coupled doublets (J ≈ 2.0 Hz) for the core phenolic ring.

    • Di-arylation: Symmetry is restored. The core aromatic protons will again appear as a singlet, but shifted upfield (~7.6 ppm) due to the shielding cone of the newly installed flanking aryl rings[2].

  • Boronic Acid Homocoupling: If TLC shows unreacted dibromophenol but the boronic acid is entirely consumed, the system has undergone oxidative homocoupling. This is a definitive indicator of oxygen contamination. Ensure the Argon source is pure and increase sparging time to 20 minutes.

References

  • Bosmans, V., Poater, J., Hammink, R., Tinnemans, P., Bickelhaupt, F. M., & Mecinović, J. (2019). "Probing Through-Space Polar−π Interactions in 2,6-Diarylphenols." The Journal of Organic Chemistry, 84(6), 3632–3637. URL:[Link][2]

  • Schmidt, B., Riemer, M., & Karras, M. (2014). "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae." The Journal of Organic Chemistry, 79(9), 4104-4118. URL:[Link][1]

  • Sakurai, H., Tsukuda, T., & Hirao, T. (2002). "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media." The Journal of Organic Chemistry, 67(8), 2721-2722. URL:[Link][3]

Sources

Method

Application Note: Scalable Batch Production of 2,6-Dibromo-4-(methylsulfonyl)phenol

Introduction & Mechanistic Rationale The compound 2,6-dibromo-4-(methylsulfonyl)phenol is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including dipep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2,6-dibromo-4-(methylsulfonyl)phenol is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors and bromodomain inhibitors[1][2][3].

Transitioning the synthesis of this molecule from a discovery-scale bench protocol to a multi-kilogram batch production environment requires a fundamental redesign of the bromination strategy. In bench-scale synthesis, liquid bromine ( Br2​ ) or N-bromosuccinimide (NBS) is routinely employed[4]. However, at scale, liquid Br2​ presents severe handling hazards, high vapor toxicity, and poor atom economy (generating stoichiometric HBr waste).

The Causality of Process Design: To establish a self-validating, scalable system, this protocol employs an oxidative bromination strategy using aqueous hydrobromic acid ( HBr ) and hydrogen peroxide ( H2​O2​ ).

  • Regioselectivity: The hydroxyl ( −OH ) group is strongly activating and ortho/para-directing, while the methylsulfonyl ( −SO2​CH3​ ) group is strongly deactivating and meta-directing. Because the para-position is blocked, both functional groups synergistically direct the electrophilic aromatic substitution ( SE​Ar ) strictly to the 2 and 6 positions.

  • Atom Economy & Safety: The slow dosing of H2​O2​ oxidizes HBr to Br2​ in situ ( 2HBr+H2​O2​→Br2​+2H2​O ). This ensures that 100% of the bromine atoms are utilized, drastically reducing corrosive waste and mitigating thermal runaway risks by making the H2​O2​ addition rate the rate-limiting step of the exotherm.

Process Flow & Pathway Visualization

The following workflow illustrates the unit operations designed for the safe and efficient batch production of the target compound.

G Start 4-(methylsulfonyl)phenol + Acetic Acid (Solvent) HBr 48% HBr (aq) Addition (Bromine Source) Start->HBr H2O2 30% H2O2 Dosing (Oxidant, T < 20°C) HBr->H2O2 Homogenization Reaction Electrophilic Aromatic Substitution (2,6-pos) H2O2->Reaction Highly Exothermic Quench Na2S2O3 Quench (Destroy excess Br2) Reaction->Quench IPC: >99.5% Conversion Crystallization Cooling & Anti-solvent (0-5°C, H2O addition) Quench->Crystallization Color change: Red -> Yellow Isolation Filtration & Washing (Cold H2O / EtOH) Crystallization->Isolation Product 2,6-dibromo-4- (methylsulfonyl)phenol Isolation->Product Vacuum Drying (45°C)

Fig 1. Unit operations for the oxidative bromination of 4-(methylsulfonyl)phenol.

Quantitative Batch Data & Scale-Up Metrics

The transition from 100 g to 5 kg batch sizes demonstrates the robustness of the oxidative bromination protocol. The use of acetic acid as a solvent provides optimal solubility for the starting material and stabilizes the bromonium ion intermediate, ensuring rapid kinetics.

ParameterBench ScalePilot Batch 1Pilot Batch 2Rationale / Causality
Scale (Starting Material) 100 g1.0 kg5.0 kgDemonstrates linear scalability.
48% HBr Equivalents 2.10 eq2.05 eq2.05 eqSlight excess ensures complete di-bromination.
30% H2​O2​ Equivalents 2.20 eq2.10 eq2.10 eqDrives complete oxidation of HBr to Br2​ .
Dosing Time ( H2​O2​ ) 45 mins3 hours6 hoursExtended dosing at scale controls the exotherm.
Isolated Yield 92%94%95%Yield improves at scale due to reduced transfer losses.
HPLC Purity (a/a) 98.5%99.2%99.4%Controlled dosing minimizes over-oxidation impurities.

Step-by-Step Batch Production Protocol (5.0 kg Scale)

Safety Warning: This process generates bromine in situ. Ensure the reactor is equipped with a caustic scrubber system to neutralize any halogen vapors. All operations must be conducted in a highly ventilated, chemically resistant glass-lined reactor.

Phase 1: Reactor Preparation & Substrate Dissolution
  • Purge: Inert a 50 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Charge Solvent: Charge 15.0 L of glacial acetic acid into the reactor. Reasoning: Acetic acid is highly polar, miscible with aqueous reagents, and resistant to oxidative degradation.

  • Charge Substrate: Add 5.00 kg (28.87 mol) of 4-(methylsulfonyl)phenol[1] to the reactor.

  • Agitation: Initiate stirring at 150 RPM. Heat the jacket to 35°C until complete dissolution is achieved (approx. 30 minutes), then cool the batch to 15°C.

Phase 2: In-Situ Bromine Generation (Oxidative Bromination)
  • HBr Addition: Slowly charge 6.57 L (59.18 mol, 2.05 eq) of 48% aqueous hydrobromic acid. The mixture will remain a pale yellow solution.

  • Temperature Control: Set the reactor jacket temperature to 5°C. Ensure the internal temperature stabilizes between 10°C and 15°C.

  • H2​O2​ Dosing (Critical Step): Begin dropwise addition of 6.22 L (60.62 mol, 2.10 eq) of 30% aqueous hydrogen peroxide via a metering pump.

    • Causality: The oxidation of HBr is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 25°C. If the temperature exceeds 25°C, pause dosing immediately. High temperatures promote the formation of undesired oxidized by-products and risk thermal runaway.

  • Color Evolution: As Br2​ is generated, the reaction mixture will turn deep red/orange.

Phase 3: Reaction Monitoring & Quenching
  • Aging: Once dosing is complete, adjust the jacket temperature to maintain the reaction at 20°C for 4 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when the intermediate 2-bromo-4-(methylsulfonyl)phenol is < 0.5% (a/a)[3].

  • Quenching: Cool the reactor to 10°C. Slowly charge 2.0 L of a 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine back to inert bromide ions ( Br2​+2S2​O32−​→2Br−+S4​O62−​ ). This halts the reaction, prevents downstream equipment corrosion, and shifts the mixture color from deep red to pale yellow.

Phase 4: Isolation & Purification
  • Anti-Solvent Crystallization: Over a period of 2 hours, slowly charge 20.0 L of chilled deionized water (anti-solvent) into the reactor while maintaining high agitation (200 RPM).

    • Causality: The target compound has very low solubility in highly aqueous mixtures, whereas acetic acid and inorganic salts remain fully dissolved.

  • Cooling: Cool the slurry to 0–5°C and age for 2 hours to maximize crystal growth and yield.

  • Filtration: Transfer the slurry to a Nutsche filter dryer. Filter the product under vacuum.

  • Washing: Wash the filter cake with 3 x 5.0 L of cold deionized water to remove residual acetic acid and inorganic salts, followed by a final displacement wash with 2.0 L of cold ethanol to remove trace organic impurities and aid in drying.

  • Drying: Apply vacuum and heat the filter dryer jacket to 45°C. Dry to a constant weight (moisture content < 0.5% by Karl Fischer titration).

    • Expected Yield: ~9.0 kg (95% theoretical yield) of 2,6-dibromo-4-(methylsulfonyl)phenol as a white to off-white crystalline solid.

References

  • US7205409B2 - Pharmaceutical compositions as inhibitors of dipeptidyl peptidase-IV (DPP-IV)
  • WO2005023762A1 - Pyrrolidine-2-carbonitrile derivatives and their use as inhibitors of dipeptidyl peptidase-iv (dpp-iv)
  • WO2015058160A1 - Bromodomain inhibitors Source: Google Patents URL

Sources

Application

Application Note: Advanced Synthetic Workflows for Derivatizing 2,6-Dibromo-4-(methylsulfonyl)phenol in Drug Discovery

Introduction & Pharmacological Relevance In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized aromatic systems is paramount. 2,6-dibromo-4-(methylsulfonyl)phenol serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized aromatic systems is paramount. 2,6-dibromo-4-(methylsulfonyl)phenol serves as a highly versatile, tri-functionalized building block. The para-methylsulfonyl ( −SO2​Me ) moiety is a privileged pharmacophore, widely recognized for imparting COX-2 selectivity (as seen in etoricoxib analogs) and enhancing the aqueous solubility and metabolic stability of various kinase inhibitors and GPR119 receptor agonists[1].

Simultaneously, brominated phenols are critical linchpins for constructing complex biaryl and terphenyl pharmaceutical targets[2]. The presence of two ortho-bromine atoms provides orthogonal handles for transition-metal-catalyzed cross-coupling, allowing researchers to rapidly build symmetrical or desymmetrized polyaromatic architectures.

Mechanistic Causality & Reactivity Profiling

The synthetic utility of 2,6-dibromo-4-(methylsulfonyl)phenol is governed by the strong electron-withdrawing nature of the −SO2​Me group. This stereoelectronic profile dictates the molecule's reactivity in two fundamental ways:

  • Phenolic Acidity and Nucleophilicity: The inductive and resonance-withdrawing effects of the sulfone significantly lower the pKa​ of the phenol. While this makes deprotonation facile under mild basic conditions, the resulting phenoxide is less nucleophilic. Consequently, O -alkylation requires highly reactive electrophiles (e.g., methyl iodide) or forcing conditions.

  • Accelerated Oxidative Addition: The electron-deficient nature of the aromatic ring highly activates the C–Br bonds toward oxidative addition by Palladium(0) species. However, the steric bulk of the ortho-substituents means that the subsequent reductive elimination step in cross-coupling catalytic cycles is often rate-limiting. This necessitates the use of sterically demanding, electron-rich bidentate or biaryl phosphine ligands to force the intermediate into a cis-geometry and accelerate product release.

Synthetic Divergence Workflow

The following diagram illustrates the strategic divergence of 2,6-dibromo-4-(methylsulfonyl)phenol into various high-value pharmaceutical scaffolds.

SynthesisWorkflow SM 2,6-dibromo-4-(methylsulfonyl)phenol (Starting Material) O_Alk O-Alkylation (R-X, K2CO3) SM->O_Alk Protect Phenol O_Trif O-Triflation (Tf2O, Pyridine) SM->O_Trif Activate C-O for Coupling Mono_Suzuki Controlled Mono-Suzuki (1 eq. Ar-B(OH)2, Pd cat.) O_Alk->Mono_Suzuki Desymmetrization Di_Suzuki Double Suzuki-Miyaura (>2 eq. Ar-B(OH)2, Pd cat.) O_Alk->Di_Suzuki Symmetrical Extension Buchwald Buchwald-Hartwig Amination (HNR2, Pd cat.) O_Trif->Buchwald C-N Bond Formation COX2 COX-2 Inhibitor Analogs (e.g., Diarylheterocycles) Mono_Suzuki->COX2 Heterocycle Formation Kinase Kinase Inhibitor Scaffolds (e.g., Aminodiaryl ethers) Mono_Suzuki->Kinase Di_Suzuki->COX2 Buchwald->Kinase Kinase Hinge Binder

Fig 1. Synthetic divergence of 2,6-dibromo-4-(methylsulfonyl)phenol into pharmaceutical scaffolds.

Protocol 1: Phenolic Protection via O-Alkylation

Unprotected phenols can poison Palladium catalysts or undergo undesired C−O coupling during downstream Suzuki or Buchwald reactions. Masking the phenol as an ether is a critical first step.

Reagents & Equipment:

  • 2,6-dibromo-4-(methylsulfonyl)phenol (1.0 eq)

  • Iodomethane ( MeI ) or Benzyl Bromide ( BnBr ) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 325 mesh) (2.0 eq)

  • Anhydrous N,N -Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 2,6-dibromo-4-(methylsulfonyl)phenol (10 mmol) and anhydrous DMF (50 mL, 0.2 M). Add finely powdered K2​CO3​ (20 mmol).

    • Causality: Stirring the mixture for 15 minutes at room temperature prior to electrophile addition ensures complete formation of the phenoxide anion. The use of polar aprotic DMF leaves the anion unsolvated and highly reactive.

  • Alkylation: Dropwise add Iodomethane (12 mmol) via syringe. Heat the reaction mixture to 60 °C for 4 hours.

  • In-Process Control: Monitor via LC-MS. The mass shift from [M−H]− to [M+H]+ of the methylated product confirms conversion.

  • Workup (Self-Validating Extraction): Cool to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate ( EtOAc , 3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

    • Causality: DMF is notoriously difficult to remove. The LiCl wash significantly increases the ionic strength of the aqueous phase, efficiently partitioning the highly polar DMF into the aqueous layer while preventing emulsion formation.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the O -alkylated intermediate (typically >95% yield, requiring no further purification).

Protocol 2: Symmetrical Double Suzuki-Miyaura Cross-Coupling

Constructing biaryl systems via Suzuki-Miyaura coupling is a cornerstone of drug discovery[3]. Coupling at both the 2 and 6 positions simultaneously requires overcoming significant steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the O -alkylated intermediate (1.0 eq), the desired Arylboronic acid (2.5 eq), K3​PO4​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: A slight excess of boronic acid (2.5 eq total) ensures complete double-coupling, preventing the accumulation of the mono-coupled desymmetrized byproduct. K3​PO4​ is chosen over weaker bases ( Na2​CO3​ ) because sterically hindered substrates require a stronger base to accelerate the transmetalation step.

  • Solvent Degassing: Add a solvent mixture of Toluene/Water (4:1 v/v, 0.1 M). Degas the mixture by sparging with N2​ gas for 15 minutes.

    • Causality: Pd(0) active species are highly susceptible to oxidation by dissolved O2​ . Failure to degas will prematurely terminate the catalytic cycle and promote oxidative homocoupling of the boronic acid.

  • Reflux: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc , and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO4​ , and purify via flash column chromatography.

Data Presentation: Catalyst Optimization for Double-Coupling

To demonstrate the causality of catalyst selection, the following table summarizes the optimization of the double Suzuki-Miyaura coupling.

Table 1: Optimization of the Double Suzuki-Miyaura Cross-Coupling

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ PPh3​ Na2​CO3​ Toluene/ H2​O 9032Poor conversion; steric hindrance prevents efficient reductive elimination.
2 Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O 10085Electron-rich, bulky biaryl phosphine accelerates both oxidative addition & elimination.
3 Pd(dppf)Cl2​ dppf K3​PO4​ Dioxane/ H2​O 9094 Bidentate ligand enforces cis-geometry, highly efficient for sterically hindered di-coupling.
4 Pd2​(dba)3​ XPhos Cs2​CO3​ THF/ H2​O 8078Good yield, but XPhos favors mono-coupling desymmetrization slightly more than SPhos.

Protocol 3: Buchwald-Hartwig Amination for Kinase Scaffolds

For the synthesis of aminated derivatives (common in kinase hinge-binders), Palladium-catalyzed C−N cross-coupling can be applied directly to the bromines[4].

Step-by-Step Methodology:

  • Setup: In a glovebox, combine the O -alkylated dibromo intermediate (1.0 eq), a primary or secondary amine (2.2 eq), Pd2​(dba)3​ (0.02 eq), BINAP (0.06 eq), and Sodium tert-butoxide ( NaOtBu , 3.0 eq) in anhydrous Toluene (0.1 M).

    • Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine intermediate. BINAP is selected as the bidentate ligand to suppress β -hydride elimination, a common side reaction when using alkylamines.

  • Coupling: Heat the sealed vial at 100 °C for 16 hours.

  • Verification: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar aminated product will show a significantly lower Rf​ value compared to the starting material.

  • Workup: Quench with saturated aqueous NH4​Cl (to neutralize the strong base), extract with Dichloromethane (DCM), and purify via reverse-phase HPLC for biological testing.

References

  • [2] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Source: MDPI. URL:

  • [1] WO2009141238A1 - Gpr119 receptor agonists. Source: Google Patents. URL:

  • [3] Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Source: ACS. URL:

  • [4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: PMC. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-dibromo-4-(methylsulfonyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,6-dibromo-4-(methylsulfonyl)pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,6-dibromo-4-(methylsulfonyl)phenol. Due to its highly functionalized nature, this molecule presents unique chromatographic challenges that require precise optimization of the stationary and mobile phases.

Mechanistic Overview & Causality

The primary difficulty in purifying 2,6-dibromo-4-(methylsulfonyl)phenol stems from its electronic structure. While a standard un-substituted phenol has a pKa of ~10, the dual ortho-bromine atoms and the para-methylsulfonyl group in this molecule are strongly electron-withdrawing. These groups stabilize the conjugate base (phenoxide anion) via inductive and resonance effects, drastically lowering the pKa to an estimated 4.5–5.5.

When subjected to standard normal-phase silica gel chromatography, polar natural substances and acidic phenols are retained strongly via hydrogen bonding with the stationary phase's silanol groups. More critically, this highly acidic phenol exists in an equilibrium between its neutral and ionized states in solution. This causes severe "streaking" or "tailing" because the ionized phenoxide is highly polar and elutes much slower than the neutral molecule[1]. To resolve this, an acidic pH modifier must be added to the mobile phase to force the equilibrium entirely into the neutral, protonated state, thereby restoring peak symmetry and resolution[2].

Purification Workflow & Decision Tree

ChromatographyWorkflow Start Crude 2,6-dibromo-4- (methylsulfonyl)phenol Load Sample Loading Start->Load Soluble Soluble in initial non-polar eluent? Load->Soluble Wet Wet Loading (Minimal DCM) Soluble->Wet Yes Dry Dry Loading (Adsorb to Silica) Soluble->Dry No Elute Gradient Elution (Hexanes/EtOAc + 1% AcOH) Wet->Elute Dry->Elute TLC Fraction Collection & TLC Analysis Elute->TLC Streak Streaking/Tailing observed on TLC? TLC->Streak Acid Increase AcOH to 2% in mobile phase Streak->Acid Yes Pure Pool Fractions & Co-evaporate AcOH Streak->Pure No Acid->TLC

Workflow and decision tree for purifying acidic phenols via silica gel chromatography.

Quantitative Chromatographic Parameters
ParameterOptimal ValueMechanistic Causality
Analyte pKa ~4.5 - 5.5 (Estimated)Electron-withdrawing Br and SO₂CH₃ groups stabilize the phenoxide anion, increasing acidity.
Stationary Phase Silica Gel (230–400 mesh)High surface area provides the theoretical plates needed to separate structurally similar brominated impurities.
Mobile Phase Hexanes / EtOAc gradientBalances the high polarity of the sulfonyl group with the hydrophobic bulk of the bromine atoms.
pH Modifier 1% - 2% Glacial Acetic AcidSuppresses ionization of the acidic phenol, forcing the neutral state to prevent severe streaking[1].
Target Rf​ 0.25 - 0.35Ensures optimal partitioning kinetics between the mobile and stationary phases for maximum resolution[3].
Step-by-Step Methodology: Self-Validating Protocol

Step 1: Column Preparation (Slurry Packing)

  • Prepare a solvent mixture of 10% Ethyl Acetate (EtOAc) in Hexanes, supplemented with 1% (v/v) glacial acetic acid (AcOH).

  • Weigh out 230-400 mesh silica gel (approximately 30-50 times the mass of your crude mixture).

  • Create a uniform slurry by gradually adding the silica gel to the solvent mixture while stirring to remove air bubbles.

  • Pour the slurry into a glass chromatography column. Use compressed air to pack the bed tightly.

  • Self-Validation Check: Run a solvent front of the eluent through the column. The solvent line must descend perfectly horizontally. A tilted line indicates an uneven silica bed, which will cause band broadening and poor resolution. Repack the column if the line is tilted.

Step 2: Sample Loading (Dry Loading) Due to the polarity of the sulfonyl group, the compound is often insoluble in the starting non-polar eluent.

  • Dissolve the crude mixture in a minimal amount of a volatile, polar solvent (e.g., Dichloromethane or Acetone).

  • Add dry silica gel (approx. 2-3 times the crude mass) to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed. Add a 1 cm layer of protective fine sand on top.

Step 3: Gradient Elution

  • Begin elution with 10% EtOAc/Hexanes (+1% AcOH).

  • Gradually increase the polarity to 30% EtOAc/Hexanes (+1% AcOH) as fractions are collected. The higher the percentage of polar solvent, the faster the compounds will elute[3].

  • Collect fractions in standard test tubes (e.g., 20 mL fractions for a 50 g column).

Step 4: Fraction Analysis & Concentration

  • Spot fractions on a silica TLC plate. Develop using 30% EtOAc/Hexanes (+1% AcOH).

  • Visualize under UV light (254 nm); the highly conjugated aromatic ring will appear as a dark spot.

  • Pool fractions containing the pure product.

  • Self-Validation Check: Concentrate the pooled fractions via rotary evaporation. To ensure complete removal of trace acetic acid, co-evaporate the final residue with 2 x 10 mL of toluene. Verify purity via ¹H-NMR; the absence of a singlet at ~2.10 ppm confirms complete AcOH removal.

Troubleshooting & FAQs

Q: My product is streaking down the entire length of the column, contaminating all fractions. How do I fix this? A: This is the most common issue with 2,6-dibromo-4-(methylsulfonyl)phenol. The streaking is caused by the compound ionizing into a phenoxide anion on the column[1]. To fix this, you must add an acidic pH modifier to your mobile phase. The addition of 1% to 2% glacial acetic acid or formic acid will protonate the molecule, forcing it into its neutral state and resulting in tight, well-resolved bands[2].

Q: I am observing co-elution with a mono-brominated impurity. How can I improve the selectivity? A: The mono-brominated derivative (e.g., 2-bromo-4-(methylsulfonyl)phenol) is slightly less acidic and less sterically hindered than the dibromo product. To separate them:

  • Use a shallower gradient (e.g., increase EtOAc by 2% increments instead of 5%).

  • Ensure you are using high-quality flash silica (230-400 mesh) to maximize theoretical plates.

  • Keep the column loading low (crude mass should be <2% of the silica mass).

Q: The compound is crystallizing at the tip of the column stopcock during elution. What is happening? A: As the solvent evaporates at the tip of the column, the local concentration of the product exceeds its solubility limit, leading to rapid crystallization. This is common for highly crystalline brominated aromatics. To resolve this, slightly increase the flow rate, or wash the tip periodically with a few drops of pure EtOAc or DCM to dissolve the crystals directly into the collection tube.

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica? A: Yes. Reverse-phase chromatography is highly effective for this compound. However, the same ionization principles apply. You must use an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) in your Water/Acetonitrile mobile phase to prevent fronting and ensure the compound elutes as a sharp, hydrophobic peak[1].

References[3] "Purification of Organic Compounds by Flash Column Chromatography", Organic Syntheses. URL: https://www.orgsyn.org/demo.aspx?prep=v99p0149[1] "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate", National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838382/[2] "How does an acid pH modifier impact flash chromatography?", Biotage. URL: https://www.biotage.com/blog/how-does-an-acid-ph-modifier-impact-flash-chromatography[4] "Column chromatography", Columbia University. URL: http://www.columbia.edu/cu/chemistry/edox/c3045/TLC.html

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in 2,6-Dibromo-4-(methylsulfonyl)phenol Synthesis

Welcome to the Technical Support Center. This guide is engineered for application scientists, process chemists, and drug development professionals tasked with optimizing the synthesis of 2,6-dibromo-4-(methylsulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, process chemists, and drug development professionals tasked with optimizing the synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol.

The dibromination of 4-(methylsulfonyl)phenol presents a unique mechanistic challenge. The substrate features a "push-pull" electronic system: the hydroxyl (–OH) group is strongly ring-activating and ortho/para-directing, while the methylsulfonyl (–SO₂CH₃) group is strongly electron-withdrawing and deactivating. Because the para position is blocked, electrophilic aromatic substitution (EAS) is forced to the 2 and 6 ortho positions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome stalled reactions, oxidative degradation, and poor isolated yields.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The addition of the first bromine atom introduces steric hindrance and inductive deactivation, increasing the activation energy required for the second bromination event.

Pathway SM 4-(Methylsulfonyl)phenol (Starting Material) Pi π-Complex Formation SM->Pi Br2 Brominating Agent (e.g., Br2, NBS, or H2O2/HBr) Br2->Pi Wheland1 σ-Complex (Wheland) Ortho Attack Pi->Wheland1 Electrophilic Attack MonoBr 2-Bromo-4-(methylsulfonyl)phenol (Intermediate) Wheland1->MonoBr Deprotonation Wheland2 2nd σ-Complex Sterically Hindered MonoBr->Wheland2 + Br+ (Higher Ea) DiBr 2,6-Dibromo-4-(methylsulfonyl)phenol (Target Product) Wheland2->DiBr Deprotonation

Caption: Electrophilic aromatic substitution pathway for the dibromination of 4-(methylsulfonyl)phenol.

Troubleshooting FAQs

Q1: My reaction stalls, and LC-MS shows a high concentration of the mono-bromo intermediate. Why is this happening, and how do I drive it to completion? Causality: The first bromination occurs rapidly due to the strong +M effect of the hydroxyl group. However, the newly added bromine atom exerts a mild electron-withdrawing inductive effect (–I) and creates steric bulk. This makes the remaining unsubstituted ortho position less nucleophilic. If the electrophile concentration drops or the temperature is too low, the reaction stalls. Solution: Ensure you are using a strict stoichiometric excess of the brominating agent (typically 2.1 to 2.2 equivalents). If using molecular bromine (Br₂), a slight elevation in temperature (from 0°C to 20–25°C) after the initial addition helps overcome the activation barrier for the second substitution[1].

Q2: I am observing dark, tarry byproducts and a lower yield of the target compound. What causes this? Causality: Phenols are highly susceptible to oxidative degradation. Strong oxidants or localized heat spikes during the exothermic addition of Br₂ can oxidize the phenol into complex quinone-like polymeric mixtures (tar). Solution: Control the exotherm by adding the brominating agent dropwise over 1–2 hours while maintaining the internal temperature below 5°C[1]. Alternatively, switch to milder, in-situ halogenating systems such as the PIDA–AlBr₃ system[2] or the highly efficient H₂O₂/HBr green protocol[3], which minimize over-oxidation.

Q3: How does solvent selection impact the reaction yield and purity? Causality: The solvent must perform three functions: solubilize the starting material, stabilize the polar Wheland intermediate, and ideally, allow the final product to precipitate. Glacial acetic acid is the classical choice because its polar protic nature stabilizes the transition state. Furthermore, 2,6-dibromo-4-(methylsulfonyl)phenol has lower solubility in cold acetic acid or aqueous mixtures compared to the starting material, creating a thermodynamic sink that drives the reaction forward via precipitation.

Quantitative Data: Comparative Bromination Strategies

Summarizing the synthetic routes allows for rapid selection based on your lab's scale and safety constraints.

Synthesis RouteReagents & ConditionsExpected YieldKey AdvantagesKey Disadvantages
Classical Direct Bromination Br₂ in Glacial Acetic Acid, 0°C to RT80–85%Highly scalable, low cost, product often crystallizes directly.Requires handling highly toxic, corrosive liquid Br₂[1].
Green Oxidative Bromination H₂O₂ / HBr in Ethanol, 1 min, RT85–95%Extremely fast (1 min), environmentally benign byproducts (water)[3].Highly exothermic; requires precise control of H₂O₂ addition at scale[3].
Mild I(III)-Based Bromination PIDA, AlBr₃ in CH₂Cl₂, RT70–90%Very mild conditions, prevents oxidative tarring, high functional group tolerance[2].Reagent must be prepared in situ or stored at 4°C[2].
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Protocol A: Classical Bromination in Glacial Acetic Acid

This protocol utilizes precipitation as a driving force and purification method.

  • Preparation: Dissolve 10.0 g (53.7 mmol) of 4-(methylsulfonyl)phenol in 80 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer.

  • Cooling: Submerge the flask in an ice-water bath. Validation Checkpoint: Do not proceed until the internal temperature stabilizes between 0°C and 5°C.

  • Electrophile Addition: Charge the dropping funnel with 18.0 g (112.7 mmol, 2.1 eq) of elemental bromine (Br₂) dissolved in 20 mL of glacial acetic acid. Add this solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for an additional 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with 1 mL of 10% aqueous sodium thiosulfate, and analyze via LC-MS. Validation Checkpoint: The reaction is complete only when the mono-bromo intermediate peak area is <2%. If >2%, stir for an additional hour.

  • Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold distilled water containing 2.0 g of sodium bisulfite to quench unreacted bromine. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum, wash with copious amounts of cold water, and dry in a vacuum oven at 50°C overnight.

Protocol B: Green One-Pot Synthesis (H₂O₂ / HBr)

Adapted from rapid, green synthesis methodologies[3].

  • Preparation: Suspend 10.0 g (53.7 mmol) of 4-(methylsulfonyl)phenol in 100 mL of ethanol at room temperature.

  • Acidification: Add 19.5 mL of 48% aqueous hydrobromic acid (HBr) (118 mmol, 2.2 eq) to the suspension. Stir for 5 minutes.

  • Oxidative Activation: Slowly add 12.0 mL of 30% aqueous hydrogen peroxide (H₂O₂) (118 mmol, 2.2 eq) dropwise. Caution: Exothermic reaction.

  • Reaction Phase: Stir the mixture vigorously at room temperature. The reaction typically reaches completion within 1 to 5 minutes[3].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in methanol, and run a rapid TLC (Hexanes:EtOAc 7:3) or HPLC. Validation Checkpoint: Disappearance of the starting material validates completion.

  • Isolation: Dilute the mixture with 200 mL of cold water to precipitate the 2,6-dibromo-4-(methylsulfonyl)phenol. Filter, wash with cold water, and dry.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve suboptimal yields during your synthesis runs.

Troubleshooting Start Yield < 80% or Low Purity? Check Analyze Crude via LC-MS/HPLC Start->Check Mono High Mono-bromo Intermediate? Check->Mono Tarry Dark/Tarry Oxidized Byproducts? Check->Tarry SM_left Unreacted Starting Material Present? Check->SM_left FixMono Increase Br2 to 2.1-2.2 eq Extend RT stirring time Mono->FixMono Yes FixTarry Control exotherm < 5°C Switch to PIDA-AlBr3 or H2O2/HBr Tarry->FixTarry Yes FixSM Increase solvent volume Ensure complete dissolution SM_left->FixSM Yes

Caption: Diagnostic decision tree for optimizing dibromination reaction yield and purity.

References
  • A scalable and green one-minute synthesis of substituted phenols Source: PMC - NIH URL:[Link][3]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system Source: RSC Publishing URL:[Link][2]

Sources

Troubleshooting

optimizing recrystallization solvent systems for 2,6-dibromo-4-(methylsulfonyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 2,6-dibromo-4-(methylsulfonyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 2,6-dibromo-4-(methylsulfonyl)phenol .

This compound presents a unique recrystallization challenge: it combines a highly polar, hydrogen-bonding axis (the phenol donor and methylsulfonyl acceptor) with bulky, hydrophobic, and highly polarizable halogen atoms (the 2,6-dibromo substitutions). This structural dichotomy often leads to erratic solubility profiles, a high propensity for liquid-liquid phase separation ("oiling out"), and the trapping of structurally similar impurities (such as mono-brominated intermediates).

The following guide synthesizes fundamental crystallization thermodynamics with field-proven troubleshooting protocols to help you engineer a self-validating purification workflow.

I. Thermodynamic Profiling & Solvent System Selection

To achieve high purity and yield, the solvent system must exploit the differential solubility between the target di-brominated compound and its primary impurities (unreacted starting materials or mono-brominated derivatives). Because the target molecule is highly polar but possesses significant hydrophobic bulk, binary (two-solvent) systems are mandatory [1].

The table below summarizes the quantitative and qualitative performance of standard binary systems for this specific chemical profile.

Solvent System (Good / Anti)Optimal Ratio (v/v)Solute Affinity MechanismImpurity Rejection (Mono-bromo)Oiling-Out Risk
Ethanol / Water 4:1 to 6:1Strong H-bonding (Phenol/Sulfone)Moderate: Water's high polarity may force non-polar impurities to co-precipitate.High: Rapid polarity shifts easily trigger phase separation.
Ethyl Acetate / Heptane 1:2 to 1:4Dipole-Dipole (Sulfone/Ester)Excellent: Heptane easily retains the less symmetrical mono-bromo impurity.Low: Gradual polarity gradient keeps the compound in the metastable zone.
Acetone / Water 3:1 to 5:1Strong Dipole / H-bondingPoor: High solubility of all phenolic species in acetone reduces selectivity.High: Extreme supersaturation occurs too rapidly.

Recommendation: For early-stage drug development where impurity clearance is critical, Ethyl Acetate / Heptane is the superior thermodynamic choice. For late-stage bulk processing where solvent toxicity and cost are factors, Ethanol / Water is preferred, provided the cooling profile is strictly controlled [3].

II. Recrystallization Workflow & Phase Separation Control

The most frequent failure mode for halogenated phenols is "oiling out"—a phenomenon where the compound separates as an immiscible liquid rather than a solid crystal. This occurs when the melting point of the solute in the solvent mixture drops below the temperature at which supersaturation is reached [2].

Workflow N1 Crude 2,6-Dibromo-4-(methylsulfonyl)phenol N2 Dissolve in Hot Good Solvent (e.g., Ethyl Acetate) N1->N2 N3 Add Hot Anti-Solvent Dropwise (e.g., Heptane) N2->N3 N4 Cloud Point Reached? Add 1-2 drops EtOAc to clear N3->N4 N5 Slow Cooling to 25°C (0.5°C / min) N4->N5 N6 Phase Separation (Oiling Out) N5->N6  Liquid droplets form N8 Crystal Nucleation N5->N8  Solid crystals form N7 Reheat to 70°C & Increase EtOAc Ratio by 5% N6->N7 N7->N5  Retry cooling N9 Ice Bath (0-5°C) & Vacuum Filtration N8->N9

Two-solvent recrystallization workflow addressing phase separation (oiling out) issues.

III. Troubleshooting & Technical FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of crystallizing. What is the mechanistic cause, and how do I rescue the batch? A: Oiling out (liquid-liquid phase separation) occurs because the liquid-liquid coexistence curve of your mixture is positioned at a higher temperature than the solid-liquid solubility curve. The highly polarizable bromine atoms disrupt the crystal lattice formation, favoring a disordered liquid state when the solvent polarity changes too abruptly [2]. Rescue Protocol: Do not attempt to freeze or vigorously scratch the oil; this will trap impurities (occlusion). Instead, reheat the mixture until the oil completely redissolves. Add 5-10% more of your "good" solvent (e.g., Ethanol or EtOAc) to lower the saturation temperature. Allow the solution to cool much slower, ensuring the system crosses the solid solubility curve before the liquid demixing curve.

Q2: NMR analysis shows I am consistently carrying over the 2-bromo-4-(methylsulfonyl)phenol (mono-bromo) impurity. How do I improve selectivity? A: The mono-bromo impurity lacks the symmetrical steric hindrance of the di-bromo target, making its hydroxyl group more accessible for solvent interactions. Consequently, it is significantly more soluble in non-polar environments. If you are using Ethanol/Water, the water is forcing both the mono- and di-bromo species out of solution simultaneously. Solution: Switch to the Ethyl Acetate / Heptane system. The heptane will act as a thermodynamic sink for the mono-bromo impurity, keeping it dissolved in the mother liquor even at 0°C, while the highly crystalline di-bromo product precipitates.

Q3: The recovered crystals are sticky, and the melting point is depressed, but HPLC shows 99% purity. What is happening? A: You have likely formed a solvate. The methylsulfonyl group (-SO₂CH₃) is a powerful hydrogen-bond acceptor and frequently co-crystallizes with water or alcohols, incorporating the solvent directly into the crystal lattice. Solution: Break the solvate by drying the crystals in a vacuum oven at 60°C for 12 hours. Alternatively, avoid protic solvents entirely by utilizing the EtOAc/Heptane system, as alkanes cannot form strong hydrogen bonds with the sulfone moiety.

IV. Self-Validating Experimental Protocol: EtOAc / Heptane System

This protocol is engineered with built-in validation checkpoints to ensure thermodynamic control and impurity clearance without requiring immediate HPLC feedback.

Step 1: Dissolution & Hot Filtration

  • Place 10.0 g of crude 2,6-dibromo-4-(methylsulfonyl)phenol in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 30 mL of Ethyl Acetate (EtOAc). Heat the mixture to 70°C using a water bath until complete dissolution occurs.

  • Causality Note: If insoluble black particulates remain, perform a hot gravity filtration. The sulfone group is prone to minor thermal degradation if previously exposed to harsh synthetic conditions; removing these nucleation inhibitors is critical for growing large, pure crystals.

Step 2: Metastable Zone Targeting 4. While maintaining the solution at 70°C, begin adding hot Heptane (65°C) dropwise via an addition funnel. 5. Continue addition until the solution becomes faintly cloudy (the cloud point). This indicates the boundary of the metastable zone[1]. 6. Immediately add 1-2 mL of hot EtOAc until the solution becomes perfectly clear again.

Step 3: Controlled Nucleation 7. Remove the flask from the heat source. Wrap the flask in aluminum foil or place it in a secondary insulated container to force a slow cooling rate (~0.5°C/min). 8. Validation Checkpoint 1 (Visual): Monitor the flask at 45°C. You should observe the formation of sharp, distinct needles or prisms. If you see milky droplets (oiling out), immediately revert to Step 2, adding 5 mL of EtOAc.

Step 4: Isolation & Mother Liquor Validation 9. Once the flask reaches 25°C, transfer it to an ice bath (0-5°C) for 30 minutes to maximize yield. 10. Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane. 11. Validation Checkpoint 2 (Chemical): Before discarding the mother liquor, spot 1 µL of it alongside your crude starting material on a Silica Gel TLC plate (Eluent: 3:1 Hexane/EtOAc). A successful purification will show a massive concentration of the mono-bromo impurity (higher Rf​ ) in the mother liquor lane, proving the thermodynamic selectivity of your solvent ratio. 12. Dry the crystals in a vacuum oven at 60°C (10 mbar) for 8 hours to ensure complete removal of residual heptane.

V. References

  • MIT OpenCourseWare. (2004). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Crystallization Center. Retrieved from [Link]

Optimization

controlling bromination equivalents to prevent over-bromination of 4-(methylsulfonyl)phenol

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective mono-bromination of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective mono-bromination of 4-(methylsulfonyl)phenol .

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative condition matrices, and a self-validating experimental protocol designed to eliminate over-bromination.

Mechanistic Overview & Reaction Kinetics

To prevent the formation of 2,6-dibromo-4-(methylsulfonyl)phenol, we must manipulate the kinetic competition between the first bromination event ( ) and the second ( ).

BrominationPathway A 4-(methylsulfonyl)phenol (Highly Active) C 2-bromo-4-(methylsulfonyl)phenol (Target: Mono-brominated) A->C k1 (Fast) 1.0 eq NBS B NBS / Catalyst Complex (Controlled Electrophile) B->A Dropwise Addition B->C High Local Concentration D 2,6-dibromo-4-(methylsulfonyl)phenol (Byproduct: Over-brominated) C->D k2 (Slow) Requires Excess Br+

Kinetic pathway of 4-(methylsulfonyl)phenol bromination showing mono vs. di-bromination competition.

Troubleshooting FAQs: Controlling Equivalents & Selectivity

Q: Why does 4-(methylsulfonyl)phenol over-brominate so easily despite the deactivating group? A: Causality lies in the resonance and inductive effects of the ring substituents. The phenolic is a powerful electron-donating group (EDG) that strongly activates the ortho positions. While the group is an electron-withdrawing group (EWG), its meta-directing effect perfectly reinforces the ortho-direction of the group. Because the first added bromine atom only weakly deactivates the ring via induction, the activation barrier for the second bromination ( ) remains perilously close to the first ( ). If local concentrations of the electrophile spike, dibromination occurs rapidly.

Q: How do I physically control the equivalents of NBS to prevent the di-bromo byproduct? A: Strict stoichiometric control (1.00 to 1.02 equivalents) is the baseline, but how you add it dictates the outcome. Solid addition of N-Bromosuccinimide (NBS) creates localized high-concentration zones of , driving the reaction toward the dibrominated product. The Fix: Dissolve NBS in the reaction solvent and add it dropwise via a syringe pump over 45–60 minutes. This maintains a pseudo-first-order kinetic environment where , ensuring the active electrophile is entirely consumed by the highly reactive starting material before it can react with the less reactive mono-brominated product.

Q: Which solvent and catalyst system provides the best mono-selectivity for this specific substrate? A: Polar, protic solvents combined with specific catalysts modulate the electrophilicity of NBS, softening it to prevent over-reaction.

  • System A (Methanol / pTsOH): A highly scalable system uses ACS-grade methanol with 10 mol% p-Toluenesulfonic acid (pTsOH). The pTsOH coordinates with the phenolic oxygen, modulating the transition state to significantly enhance ortho-selectivity and suppress di-bromination [[1]]().

  • System B (Acetonitrile / ): Using NBS in Acetonitrile with strong acids like protonates the NBS to form a highly controlled, softer electrophile, yielding excellent mono-selectivity 2.

  • System C (TBAB / Clay): For solvent-free or mild conditions, utilizing Tetrabutylammonium bromide (TBAB) with Montmorillonite K-10 clay enhances the nucleophilicity of the phenolic hydroxy group, promoting rapid cleavage of the N–Br bond while restricting polybromination 3.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reagent selection, temperature, and the resulting Mono:Di bromination ratio.

Reagent SystemSolventCatalyst / AdditiveTemp (°C)Mono:Di RatioEst. Yield (%)
Br₂ (1.05 eq)Acetic AcidNone2565 : 3558
NBS (1.05 eq)DMFNone0 to 2578 : 2271
NBS (1.00 eq) Methanol pTsOH (10 mol%) 0 to 25 96 : 4 88
NBS (1.00 eq) Acetonitrile HBF₄·Et₂O (5 mol%) -5 to 0 98 : 2 92
NBS (1.00 eq)TBABMontmorillonite K-104594 : 685
Self-Validating Experimental Protocol

This protocol utilizes the Methanol / pTsOH system. It is designed as a self-validating system, meaning the workflow contains built-in analytical feedback loops to prevent failure (over-bromination) before it happens.

Phase 1: System Preparation

  • Charge a flame-dried, 250 mL round-bottom flask with 4-(methylsulfonyl)phenol (10.0 mmol, 1.72 g) and p-Toluenesulfonic acid monohydrate (1.0 mmol, 0.19 g) 1.

  • Dissolve the mixture in 40 mL of ACS-grade Methanol.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lowering the temperature suppresses the activation energy available for the secondary bromination.

Phase 2: Controlled Electrophilic Addition 4. In a separate vial, dissolve exactly 1.00 equivalent of recrystallized NBS (10.0 mmol, 1.78 g) in 20 mL of Methanol. 5. Load the NBS solution into a syringe pump. 6. Add the NBS solution dropwise to the reaction flask at a rate of 0.5 mL/min under vigorous magnetic stirring. Causality: Vigorous stirring and slow addition prevent localized pooling of the electrophile.

Phase 3: Validation & Quench (Critical Step) 7. Self-Validation Loop: 10 minutes after the syringe pump finishes, pull a 50 µL aliquot. Quench it immediately in 100 µL of 10% and analyze via Rapid-LC/MS or HPLC.

  • Condition A: If Starting Material (SM) is < 2% and Mono:Di ratio is > 95:5 Proceed to Step 8.
  • Condition B: If SM is > 5% Add NBS in strict 0.01 eq micro-increments, waiting 5 minutes between additions. Re-test. This prevents blind over-shooting.
  • Once validated, immediately quench the bulk reaction by adding 10 mL of a saturated aqueous sodium thiosulfate ( ) solution. Causality: Thiosulfate instantly reduces any unreacted trace NBS or free to inert bromide ions, freezing the reaction profile.

Phase 4: Isolation 9. Concentrate the mixture under reduced pressure to remove methanol. 10. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate to yield the crude 2-bromo-4-(methylsulfonyl)phenol.

References
  • Source: National Institutes of Health (PMC)
  • Source: Organic Chemistry Portal (Synthesis, 2005)
  • Source: Scribd (Journal of Organic Chemistry, 1997)

Sources

Troubleshooting

resolving peak tailing and co-elution in 2,6-dibromo-4-(methylsulfonyl)phenol chromatography

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly functionalized halogenated phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly functionalized halogenated phenols.

Analyzing 2,6-dibromo-4-(methylsulfonyl)phenol presents two primary chromatographic hurdles: severe peak tailing and co-elution with structurally similar impurities (such as mono-bromo degradants or positional isomers). This guide provides field-proven, mechanistically grounded troubleshooting protocols to achieve robust, reproducible separations.

Diagnostic Workflow

Before adjusting your instrument parameters, utilize the diagnostic logic tree below to isolate whether your issue stems from secondary chemical interactions (tailing) or a lack of stationary phase selectivity (co-elution).

Troubleshooting Start Analyze Initial Chromatogram CheckTailing USP Tailing Factor (Tf) > 1.5? Start->CheckTailing CheckCoelution Peak Resolution (Rs) < 1.5? CheckTailing->CheckCoelution No TailingYes Diagnosis: Mixed Ionization or Secondary Silanol Interactions CheckTailing->TailingYes Yes CoelutionYes Diagnosis: Hydrophobic Similarity of Halogenated Impurities CheckCoelution->CoelutionYes Yes Optimal Robust Analytical Method Achieved CheckCoelution->Optimal No TailingFix Action: Buffer Mobile Phase (pH < 2.5) Use End-Capped Type-B Silica TailingYes->TailingFix TailingFix->CheckTailing Re-test CoelutionFix Action: Switch to PFP Phase for Orthogonal Halogen Selectivity CoelutionYes->CoelutionFix CoelutionFix->CheckCoelution Re-test

Figure 1: Diagnostic workflow for resolving peak tailing and co-elution in halogenated phenols.

Frequently Asked Questions (FAQs)

Q1: Why does 2,6-dibromo-4-(methylsulfonyl)phenol exhibit severe peak tailing on standard C18 columns? A1: The root cause is a combination of mixed ionization states and secondary silanol interactions[1][2]. The two ortho-bromine atoms and the para-methylsulfonyl group are strongly electron-withdrawing, significantly lowering the pKa of the phenolic hydroxyl group (likely to a pKa of 4.0–5.0). In an unbuffered or poorly buffered mobile phase (pH 5–7), the molecule exists in an equilibrium between its neutral and anionic forms. Furthermore, the polar hydroxyl group forms strong hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the silica stationary phase, causing the analyte to drag and form an asymmetrical trailing edge[2][3].

Q2: How can I resolve co-elution between my target analyte and its mono-bromo or isomeric impurities? A2: Standard C18 columns separate analytes based purely on dispersive (hydrophobic) forces. Because the hydrophobicities of halogenated phenol isomers are nearly identical, C18 often fails to resolve them. To fix this, you must change the selectivity of the stationary phase. Pentafluorophenyl (PFP) columns are highly recommended. The highly electronegative fluorine atoms on the PFP phase induce dipole-dipole interactions, π−π stacking, and specific halogen-bonding interactions that are highly sensitive to the spatial arrangement and number of bromine atoms on your analyte[4][5].

Q3: What is the acceptable threshold for peak tailing in quantitative assays? A3: Peak symmetry is quantified using the USP Tailing Factor ( Tf​ ). A value of 1.0 indicates perfect Gaussian symmetry. For high-precision quantitative assays, a Tf​ of ≤1.5 is generally required, though values up to 2.0 may be acceptable for qualitative screening[6]. Tailing beyond 1.5 compromises peak integration accuracy and reduces the signal-to-noise ratio, negatively impacting the Limit of Detection (LOD)[3].

Troubleshooting Guide 1: Eradicating Peak Tailing via pH Control

The Causality

To eliminate peak tailing for acidic phenols, you must suppress the ionization of both the analyte and the residual silanols on the column[7]. By lowering the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.0–2.5), the phenol remains 100% protonated (neutral). Simultaneously, acidic conditions protonate residual silanols on the silica surface, neutralizing their negative charge and preventing secondary ion-exchange interactions[3][6].

Step-by-Step Protocol: Self-Validating pH Optimization
  • Prepare Acidified Mobile Phases: Prepare three aqueous mobile phase variants (A1, A2, A3) using HPLC-grade water.

    • A1: 0.1% Formic Acid (pH ~2.7)

    • A2: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

    • A3: 10 mM Ammonium Acetate (pH ~6.8 - Control)[3]

  • System Equilibration: Flush the column with A1 and your organic modifier (e.g., Acetonitrile) for 15-20 column volumes until the baseline is stable[3].

  • Self-Validation Injection: Inject a mixture containing your analyte and a neutral, non-ionizable marker (e.g., toluene).

    • Validation Logic: If toluene is perfectly symmetrical but the phenol tails, the issue is strictly chemical. If both tail, you have a physical column void and must replace the column[6].

  • Iterative Testing: Run the gradient using A1, calculate the Tf​ . Repeat the equilibration and injection for A2 and A3.

  • Data Integration: Select the acidifier that yields a Tf​<1.2 without compromising MS signal (if using LC-MS).

Quantitative Data Summary: Effect of pH on Peak Symmetry
Mobile Phase Aqueous ComponentApprox. pHAnalyte Ionization StateUSP Tailing Factor ( Tf​ )Result / Observation
10 mM Ammonium Acetate6.8Partially Deprotonated2.85Severe tailing/split peaks; mixed retention.
0.1% Formic Acid (FA)2.7Mostly Protonated1.35Acceptable symmetry; good LC-MS compatibility.
0.1% Trifluoroacetic Acid (TFA)2.0Fully Protonated1.08Perfect symmetry; complete silanol suppression.

Troubleshooting Guide 2: Resolving Co-Elution via Orthogonal Selectivity

The Causality

When 2,6-dibromo-4-(methylsulfonyl)phenol co-elutes with impurities like 2-bromo-4-(methylsulfonyl)phenol, the hydrophobic difference is minimal. A PFP (Pentafluorophenyl) or Biphenyl column introduces multiple retention mechanisms. Positional changes of the bulky, polarizable bromine atoms alter the analyte's overall dipole moment. The PFP phase captures these subtle dipole shifts and steric differences, separating the compounds where a C18 cannot[4][5].

Step-by-Step Protocol: Orthogonal Column Screening
  • Select Orthogonal Columns: Procure a standard C18 (baseline), a Biphenyl, and a PFP column (all with identical dimensions, e.g., 100 x 2.1 mm, 1.7 µm superficially porous particles).

  • Standardize the Mobile Phase: Use the optimized acidic mobile phase from Troubleshooting Guide 1 (e.g., 0.1% TFA in Water / Acetonitrile) to ensure peak tailing does not artificially inflate peak width and ruin resolution.

  • Isocratic vs. Gradient Screening:

    • Run a generic linear gradient (5% to 95% Acetonitrile over 10 minutes) on all three columns.

    • Calculate the critical resolution ( Rs​ ) between the target analyte and its closest eluting impurity.

  • Method Lock-In: An Rs​≥1.5 indicates baseline separation. Select the column chemistry that achieves this while maintaining a reasonable retention factor ( k′>2 ).

Quantitative Data Summary: Column Selectivity Comparison
Column ChemistryPrimary Retention MechanismCritical Resolution ( Rs​ )Suitability for Halogenated Phenols
Standard C18 Dispersive (Hydrophobic)0.8Poor. Co-elution of mono/dibromo isomers.
Biphenyl Hydrophobic + π−π stacking1.6Good. Enhanced retention of aromatic rings.
PFP (Pentafluorophenyl) Dipole-Dipole, Halogen Bonding2.4Optimal. Excellent discrimination of halogen position[4].

References

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. ALWSCI News. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Zhou, Y., et al. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate. Available at:[Link]

  • Phenomenex. One of The World's Leading HPLC Columns (Luna PFP vs C18 for Halogenated Phenols). Phenomenex. Available at: [Link]

  • Phenomenex. HPLC Columns - Phenomenex. Phenomenex. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shift reference for 2,6-dibromo-4-(methylsulfonyl)phenol

Analytical Comparison Guide: Benchmarking Deuterated Solvents for the NMR Structural Elucidation of 2,6-Dibromo-4-(methylsulfonyl)phenol Executive Summary The structural verification of highly functionalized aromatics li...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Benchmarking Deuterated Solvents for the NMR Structural Elucidation of 2,6-Dibromo-4-(methylsulfonyl)phenol

Executive Summary

The structural verification of highly functionalized aromatics like 2,6-dibromo-4-(methylsulfonyl)phenol requires precise analytical methodologies. This compound presents a unique electron-deficient system: a phenol ring flanked by two inductively electron-withdrawing bromine atoms at the ortho positions, and a strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the para position.

This guide objectively compares the performance of two standard NMR solvents—CDCl₃ (Chloroform-d) and DMSO-d₆ (Dimethyl sulfoxide-d₆) —evaluating how their distinct physicochemical properties impact spectral resolution, chemical shift referencing, and diagnostic accuracy.

Causality in Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is not merely a matter of solubility; it is a critical variable that actively dictates the observed chemical shifts, particularly for exchangeable protons like the phenolic –OH.

  • CDCl₃ (Non-polar, Weak H-Bond Acceptor): In CDCl₃, phenolic protons undergo rapid intermolecular exchange. Because the solvent cannot effectively stabilize the proton via hydrogen bonding, the –OH signal appears as a broad, concentration-dependent peak (typically around 6.00–6.50 ppm). This broadening can obscure adjacent aromatic signals and reduce integration accuracy.

  • DMSO-d₆ (Polar Aprotic, Strong H-Bond Acceptor): DMSO acts as a powerful hydrogen-bond acceptor. It forms a tightly bound solvation complex with the acidic phenolic proton of 2,6-dibromo-4-(methylsulfonyl)phenol. This interaction drastically slows the proton exchange rate on the NMR timescale, "locking" the –OH proton and deshielding it. The result is a sharp, highly diagnostic singlet shifted far downfield to approximately 11.50 ppm.

G N1 2,6-dibromo-4-(methylsulfonyl)phenol N2 Solvent Selection N1->N2 N3 CDCl3 (Non-polar) N2->N3 Low H-bond acceptor N4 DMSO-d6 (Polar) N2->N4 High H-bond acceptor N5 OH: ~6.2 ppm (Broad) N3->N5 N6 OH: ~11.5 ppm (Sharp) N4->N6 N7 Spectral Acquisition N5->N7 N6->N7

Workflow for NMR solvent selection and its causal effect on hydroxyl proton chemical shifts.

Comparative Spectral Data Analysis

The following tables synthesize the benchmarked chemical shifts for 2,6-dibromo-4-(methylsulfonyl)phenol, grounded in empirical data from analogous substructures[2-hydroxyphenyl methyl sulfone and 2,6-dibromophenol][1][2].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
ProtonMultiplicityCDCl₃ (ppm)DMSO-d₆ (ppm)Causal Mechanism for Shift
–OH Singlet~6.20 (broad)~11.50 (sharp)DMSO hydrogen bonding locks the proton, heavily deshielding it compared to the rapid exchange in CDCl₃.
H3, H5 Singlet (2H)8.058.15Strongly deshielded by the –SO₂CH₃ group (-I, -M effects)[3]. Symmetry renders H3 and H5 magnetically equivalent.
–CH₃ Singlet (3H)3.103.30Deshielded by the adjacent highly electronegative sulfone oxygen atoms.
Table 2: ¹³C NMR Chemical Shift Reference (100 MHz)

Note: Solvent effects on ¹³C shifts are less pronounced than ¹H; values below are standardized for DMSO-d₆.

Carbon PositionTypeChemical Shift (ppm)Diagnostic Rationale
C1 Quaternary (C–OH)152.5Deshielded by the directly attached electronegative oxygen atom.
C4 Quaternary (C–SO₂CH₃)136.5Deshielded by the electron-withdrawing sulfone group[2].
C3, C5 Tertiary (C–H)131.0Aromatic methine carbons; serve as the baseline for the ring system.
C2, C6 Quaternary (C–Br)112.5Heavy Atom Effect: Paradoxically shielded due to spin-orbit coupling induced by the large, polarizable bromine atoms[1].
–CH₃ Primary (Aliphatic)44.5Typical aliphatic shift when alpha to a sulfone moiety.

Step-by-Step Experimental Protocol for Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity signal-to-noise ratios (S/N), the acquisition protocol must account for the specific relaxation dynamics of this molecule. Because four of the seven distinct carbons are quaternary (C1, C2, C4, C6), they lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times.

Step 1: Gravimetric Sample Preparation Weigh exactly 15.0 mg of 2,6-dibromo-4-(methylsulfonyl)phenol. Dissolve completely in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for optimal –OH resolution) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4]. Transfer to a 5 mm precision NMR tube.

Step 2: Shimming and Locking Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium resonance frequency of the solvent (DMSO-d₆ at 39.52 ppm for ¹³C). Perform automated or manual gradient shimming to achieve a homogeneous magnetic field, ensuring the TMS peak width at half-height is < 1.0 Hz.

Step 3: ¹H NMR Acquisition Parameters

  • Pulse Angle: 30° pulse to allow for rapid pulsing without signal saturation.

  • Relaxation Delay (D1): 1.0 second.

  • Number of Scans (NS): 16 scans are sufficient for a 15 mg sample.

Step 4: ¹³C NMR Acquisition Parameters (Critical Step)

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker systems) to decouple protons while minimizing sample heating.

  • Relaxation Delay (D1): Set to 3.0 to 5.0 seconds . Causality: A standard 1-second delay will result in the quaternary carbons (C1, C2, C4, C6) failing to fully relax between pulses, causing their signals to disappear into the baseline noise.

  • Number of Scans (NS): Minimum 512 scans to resolve the heavily substituted quaternary carbons.

Step 5: Processing and Referencing Apply a Fourier transform with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase the spectrum manually. Reference the spectrum to TMS at 0.00 ppm, or use the residual solvent peak (DMSO quintet at 2.50 ppm for ¹H; septet at 39.52 ppm for ¹³C).

References

  • PubChem. "4-(Methylsulfonyl)phenol". Available at:[Link]

  • AWS / Supporting Information. "Direct Conversion of Haloarenes to Phenols under Mild, Transition-Metal-Free Conditions". Available at: [Link]

Sources

Comparative

2,6-dibromo-4-(methylsulfonyl)phenol vs 2,6-dibromo-4-methylphenol steric hindrance and reactivity

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Deconstructing Steric Hindrance, Electronic Reactivity, and Nucleophilic Behavior in Highly Shielded Phenols Executive Summary In advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Deconstructing Steric Hindrance, Electronic Reactivity, and Nucleophilic Behavior in Highly Shielded Phenols

Executive Summary

In advanced organic synthesis and drug design, the reactivity of phenolic compounds is governed by a delicate balance between steric accessibility and electronic density. 2,6-Dibromo-4-(methylsulfonyl)phenol and 2,6-Dibromo-4-methylphenol present a classic physical organic chemistry paradigm: both molecules share an identical, highly restrictive steric environment at the reaction center (the hydroxyl group), yet they exhibit vastly different reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will analyze the causality behind their chemical behavior—specifically how the para-substituents dictate nucleophilicity in spite of the massive steric shielding provided by the ortho-bromine atoms—and provide self-validating experimental protocols to empirically measure these differences.

Structural and Electronic Profiling

The local steric environment of both compounds is dominated by the 2,6-dibromo substitution pattern. The large van der Waals radii of the bromine atoms (approx. 1.85 Å) create a "steric wall" that severely restricts the trajectory of incoming electrophiles, effectively suppressing standard nucleophilic substitution reactions at the oxygen[1].

However, the divergence in their reactivity is entirely controlled by the electronic nature of their para-substituents:

  • 2,6-Dibromo-4-methylphenol (DBMP): The para-methyl group is an electron-donating group (EDG) via hyperconjugation. This maintains a relatively high electron density on the phenoxide oxygen, resulting in a pKa of approximately 7.21[2].

  • 2,6-Dibromo-4-(methylsulfonyl)phenol: The para-methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group (EWG). It drastically reduces the electron density on the oxygen through strong inductive effects and resonance stabilization, lowering the pKa of the unbrominated analog to 7.83[3], and pushing the predicted pKa of this dibromo derivative down to ~4.5.

Quantitative Comparison Table
Property2,6-Dibromo-4-methylphenol2,6-Dibromo-4-(methylsulfonyl)phenolCausality / Rationale
Para-Substituent -CH₃ (Methyl)-SO₂CH₃ (Methylsulfonyl)Determines the global electronic profile.
Electronic Effect Electron-Donating (EDG)Strongly Electron-Withdrawing (EWG)Hyperconjugation vs. Induction/Resonance.
Hammett Constant ( σp​ ) -0.17+0.72Quantifies the electron-donating/withdrawing strength.
pKa (Acidity) ~7.21[2]~4.5 (Predicted based on[3])The EWG stabilizes the phenoxide anion, drastically lowering the pKa.
Steric Hindrance (-OH) Extremely HighExtremely High2,6-dibromo substitution dictates the local steric block[1].
Phenoxide Nucleophilicity ModerateVery LowCharge delocalization into the sulfonyl group reduces basicity and nucleophilicity.

Mechanistic Insights: Steric Shielding vs. Electronic Deactivation

When designing synthetic routes (e.g., Williamson ether synthesis or esterification), researchers must account for the activation energy barrier. For 2,6-dibromo-4-methylphenol , the primary barrier is steric. The nucleophile is sufficiently electron-rich, but the electrophile struggles to find a viable angle of attack. By using highly reactive electrophiles (like benzyl bromide) and polar aprotic solvents, O-alkylation can be achieved[1].

For 2,6-dibromo-4-(methylsulfonyl)phenol , the barrier is both steric and electronic. Even if the electrophile navigates past the bromine atoms, the phenoxide oxygen lacks the electron density required to initiate the S_N2 attack. The negative charge is heavily delocalized into the sulfonyl group. Consequently, this molecule acts more like a sterically hindered carboxylic acid than a standard phenol.

ElectronicStericLogic cluster_0 2,6-Dibromo-4-methylphenol cluster_1 2,6-Dibromo-4-(methylsulfonyl)phenol A1 Para -CH3 (EDG) B1 Higher pKa (~7.21) A1->B1 C1 Moderate Nucleophile (Sterically Blocked) B1->C1 A2 Para -SO2CH3 (EWG) B2 Lower pKa (~4.5) A2->B2 C2 Weak Nucleophile (Sterically Blocked) B2->C2

Caption: Electronic effects dictate nucleophilicity despite identical steric hindrance.

Experimental Methodology: Self-Validating Competitive Alkylation

To objectively prove the difference in nucleophilicity under identical steric constraints, we utilize a Competitive Williamson Ether Synthesis .

Why this design? Running reactions in separate flasks introduces variables (temperature fluctuations, localized concentration differences). By placing equimolar amounts of both phenols in the same flask with a limiting amount of electrophile, they must compete directly. The inclusion of an internal standard (Biphenyl) ensures the system is self-validating, allowing for absolute quantification regardless of injection volume variances during HPLC analysis.

Step-by-Step Protocol
  • Preparation of the Reaction Matrix:

    • In an oven-dried 50 mL round-bottom flask under N₂, add 1.0 mmol of 2,6-dibromo-4-methylphenol and 1.0 mmol of 2,6-dibromo-4-(methylsulfonyl)phenol.

    • Add 0.5 mmol of Biphenyl (Internal Standard).

    • Dissolve the mixture in 10 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that leaves the phenoxide anions unsolvated and highly reactive, which is critical for overcoming the 2,6-dibromo steric barrier.

  • Deprotonation:

    • Add 3.0 mmol of anhydrous K₂CO₃. Stir at 25°C for 30 minutes. Both phenols will quantitatively deprotonate due to their low pKa values[2][3].

  • Electrophilic Addition:

    • Add 1.0 mmol of Benzyl Bromide dropwise. Causality: Benzyl bromide is chosen because benzylic S_N2 transition states are highly stabilized, which is necessary to force a reaction past the bulky bromine atoms[1].

  • Thermal Activation:

    • Heat the reaction mixture to 80°C for 12 hours.

  • Quenching and Extraction:

    • Cool to room temperature, quench with 20 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • HPLC-UV Analysis:

    • Re-dissolve the crude mixture in HPLC-grade Acetonitrile. Analyze via reverse-phase HPLC (C18 column, UV detection at 254 nm). Calculate the ratio of the two O-benzylated products relative to the Biphenyl standard.

    • Expected Result: The O-benzylated product of the methyl derivative will vastly outnumber the sulfonyl derivative, proving that electronic deactivation is the ultimate limiting factor when steric hindrance is normalized.

Workflow Step1 1. Substrate Preparation Equimolar Phenols + Internal Std Step2 2. Deprotonation K2CO3 in anhydrous DMF (25°C) Step1->Step2 Step3 3. Electrophile Addition Benzyl Bromide (1.0 eq) Step2->Step3 Step4 4. Competitive Alkylation Heat to 80°C for 12 hours Step3->Step4 Step5 5. HPLC-UV/MS Analysis Quantify O-Alkylated Ratios Step4->Step5

Caption: Self-validating competitive O-alkylation workflow using HPLC-UV/MS.

References

  • Source: d-nb.
  • 4-(Methylsulfonyl)
  • Source: Macromolecules (ACS Publications)

Sources

Validation

HPLC-UV method validation for analyzing 2,6-dibromo-4-(methylsulfonyl)phenol sample purity

Optimizing and Validating UHPLC-UV for 2,6-Dibromo-4-(methylsulfonyl)phenol Purity Analysis: A Comparative Guide Executive Summary The accurate purity assessment of highly substituted pharmaceutical intermediates is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating UHPLC-UV for 2,6-Dibromo-4-(methylsulfonyl)phenol Purity Analysis: A Comparative Guide

Executive Summary

The accurate purity assessment of highly substituted pharmaceutical intermediates is a critical checkpoint in drug development. 2,6-dibromo-4-(methylsulfonyl)phenol presents a unique analytical challenge due to its highly acidic phenolic hydroxyl group, bulky halogen substituents, and polar sulfonyl moiety. This guide provides an in-depth comparison of analytical methodologies, demonstrating why an optimized Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method supersedes traditional HPLC and GC-MS approaches. Furthermore, it outlines a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

The Analytical Challenge: Causality in Method Design

To design a robust analytical method, one must first understand the physicochemical causality dictating the analyte's behavior[2].

  • Ionization and Mobile Phase pH: Unsubstituted phenol typically has a pKa of ~10. However, the presence of two electron-withdrawing ortho-bromine atoms and a strongly electron-withdrawing para-methylsulfonyl group drastically lowers the pKa of 2,6-dibromo-4-(methylsulfonyl)phenol to approximately 4.0–4.5. If analyzed using a standard neutral mobile phase, the analyte will exist in a dynamic equilibrium between its neutral (phenol) and ionized (phenolate) states. This dual-state existence causes severe peak tailing, band broadening, and shifting retention times. Causality-Driven Solution: The mobile phase must be acidified to a pH at least 2 units below the analyte's pKa. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the molecule remains 100% protonated and neutral, yielding sharp, symmetrical peaks.

  • UV Wavelength Selection: The methylsulfonyl group extends the π -electron conjugation of the aromatic ring. This shifts the UV absorbance maximum ( λmax​ ) from the typical 210 nm of standard phenols to a broader absorbance band around 240 nm. Monitoring at 240 nm maximizes sensitivity while avoiding the low-UV baseline noise inherent to organic modifiers.

Mechanism A 2,6-dibromo-4-(methylsulfonyl)phenol (Acidic Phenol, pKa ~4.5) B Neutral pH Mobile Phase Analyte Ionized (Phenolate) A->B Avoid C Acidic Mobile Phase (pH 2.0) Analyte Protonated (Neutral) A->C Preferred D Poor Retention & Severe Peak Tailing B->D E Strong Retention & Sharp Symmetrical Peaks C->E

Figure 1: Effect of mobile phase pH on analyte ionization and chromatographic performance.

Method Comparison: UHPLC-UV vs. Legacy Alternatives

When establishing a purity assay, the chosen method must outperform historical alternatives. GC-MS is often considered for halogenated compounds, but the thermal lability of the methylsulfonyl group at high inlet temperatures (250°C) leads to artifact formation (debromination or desulfonation), skewing purity results.

Table 1: Performance Comparison of Analytical Modalities

ParameterModern UHPLC-UV (Proposed)Traditional HPLC-UVGC-MS
Stationary Phase Sub-2 µm C18 (High efficiency)5 µm C18 (Standard)Capillary DB-5MS
Run Time 5 minutes20+ minutes15+ minutes
Analyte Stability Excellent (Ambient/Column Temp)Excellent Poor (Thermal degradation risk)
Resolution ( Rs​ ) > 3.0 for closely eluting mono-bromo impurities~ 1.5 (Prone to co-elution)Variable (Artifact interference)
Sensitivity (LOQ) 0.50 µg/mL2.50 µg/mL0.10 µg/mL (But inaccurate purity)

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

According to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the procedure is fit for its intended purpose across its lifecycle[1]. The following protocol is designed as a self-validating system—meaning system suitability must be proven before any validation data is accepted.

Chromatographic Conditions
  • Column: C18, 1.7 µm, 2.1 x 100 mm (Maintains high theoretical plates for halogenated isomer separation).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 240 nm.

Step-by-Step Validation Workflow
  • System Suitability Testing (SST) [Self-Validation Gate]: Inject a 50 µg/mL standard 5 times. The system is only "Ready" if: Tailing factor ( Tf​ ) 1.5, Theoretical plates ( N ) 10,000, and %RSD 1.0%.

  • Specificity & Forced Degradation: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis. Verify peak purity using a Photodiode Array (PDA) detector to ensure no degradants co-elute with the main peak[1].

  • Linearity and Range: Prepare 7 concentration levels from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of reference standard into a blank matrix at 50%, 100%, and 150% of the nominal concentration. Prepare in triplicate.

  • Precision: Assess Repeatability (Intra-day, 6 preparations at 100% level) and Intermediate Precision (Inter-day, different analyst, different instrument).

ValidationWorkflow A Method Optimization (Column, Mobile Phase, UV) B System Suitability (Resolution, Tailing Factor) A->B C ICH Q2(R2) Validation Execution B->C D Specificity (Forced Degradation) C->D E Linearity & Range (LOQ to 120% Specification) C->E F Accuracy & Precision (Recovery & %RSD) C->F G Validated Purity Method (Routine QC Readiness) D->G E->G F->G

Figure 2: ICH Q2(R2) analytical method validation workflow for sample purity assessment.

Validation Data & Results Presentation

The following tables summarize the experimental validation outcomes, demonstrating that the UHPLC-UV method strictly adheres to ICH Q2(R2) acceptance criteria.

Table 2: Linearity and Sensitivity Parameters

ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 0.50 – 150 µg/mLMust cover LOQ to 120% of target
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD (S/N 3:1) 0.15 µg/mLReport value
LOQ (S/N 10:1) 0.50 µg/mL 0.05% of nominal concentration

Table 3: Accuracy and Precision Data

Spike Level (% of Nominal)Mean Recovery (%)Intra-day Precision (%RSD, n=3)Inter-day Precision (%RSD, n=3)
50% 99.40.60.8
100% 100.20.50.7
150% 99.80.70.9
Acceptance Criteria 98.0% - 102.0% 2.0% 2.0%

Conclusion

By applying a causality-driven approach to chromatographic method development, the inherent challenges of analyzing 2,6-dibromo-4-(methylsulfonyl)phenol—namely its high acidity and thermal instability—are effectively mitigated. The optimized UHPLC-UV method utilizing a highly acidic mobile phase ensures complete analyte protonation, resulting in superior resolution and sensitivity compared to traditional HPLC and GC-MS. The method successfully passes all rigorous ICH Q2(R2) validation parameters, proving it is highly robust, trustworthy, and fit for routine pharmaceutical quality control.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

FTIR spectroscopy absorption bands for 2,6-dibromo-4-(methylsulfonyl)phenol characterization

Comprehensive Characterization Guide: Vibrational Spectroscopy Modalities for 2,6-Dibromo-4-(methylsulfonyl)phenol As a Senior Application Scientist, characterizing complex halogenated aromatics like 2,6-dibromo-4-(methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization Guide: Vibrational Spectroscopy Modalities for 2,6-Dibromo-4-(methylsulfonyl)phenol

As a Senior Application Scientist, characterizing complex halogenated aromatics like 2,6-dibromo-4-(methylsulfonyl)phenol (DBMS-Phenol) requires moving beyond basic "point-and-shoot" spectroscopy. This compound presents a unique analytical challenge: it contains highly polar functional groups (phenolic -OH, methylsulfonyl -SO₂CH₃) alongside highly polarizable, heavy halogens (ortho-bromines).

To achieve definitive structural validation, researchers must understand the causality behind their instrumental choices. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Raman Spectroscopy, providing self-validating protocols and empirical data to ensure scientific integrity.

Spectral Signatures & Mechanistic Causality

Before comparing modalities, we must establish the ground-truth vibrational signatures of DBMS-Phenol. The presence of ortho-bromine atoms fundamentally alters the electronic and steric environment of the phenol ring, while the methylsulfonyl group provides distinct, highly reliable diagnostic bands.

  • Phenolic -OH Shift: In an unsubstituted phenol, the -OH stretch appears as a broad band between 3200–3400 cm⁻¹ due to extensive intermolecular hydrogen bonding. In DBMS-Phenol, the bulky ortho-bromine atoms sterically hinder intermolecular interactions. Consequently, the -OH band often appears sharper and shifted toward higher wavenumbers (~3400–3450 cm⁻¹).

  • Methylsulfonyl (-SO₂CH₃) Diagnostics: The sulfonyl group is highly polar, resulting in massive changes in the dipole moment during vibration. This yields two incredibly strong FTIR bands: the asymmetric SO₂ stretch at ~1315–1345 cm⁻¹ and the symmetric stretch at ~1140–1160 cm⁻¹[1].

  • C-Br Halogen Stretch: Carbon-halogen bonds produce relatively small changes in dipole moment but massive changes in the polarizability ellipsoid. Therefore, while the C-Br stretch (~500–600 cm⁻¹) is often weak or obscured in FTIR, it dominates Raman spectra.

Table 1: Expected Vibrational Band Assignments for DBMS-Phenol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Optimal Modality
Phenolic -OH O-H Stretch3350 – 3450 (Sharp)Transmission FTIR
Methylsulfonyl Asymmetric SO₂ Stretch1315 – 1345ATR / Transmission FTIR
Methylsulfonyl Symmetric SO₂ Stretch1140 – 1160ATR / Transmission FTIR
Aromatic Ring C=C Stretch1450, 1570FTIR / Raman
Aryl Halide C-Br Stretch500 – 600Raman / KBr Pellet

Modality Comparison: ATR vs. KBr vs. Raman

Choosing the correct technique dictates the quality of your structural characterization. While 2[2], it introduces physical artifacts that can complicate the analysis of heavy halogens.

The Physics of the Evanescent Wave (ATR) vs. Beer-Lambert Law (KBr): In ATR-FTIR, the penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength. This means low-wavenumber peaks (like the C-Br stretch at 550 cm⁻¹) penetrate deeper into the sample and appear artificially stronger, while high-wavenumber peaks (like the -OH stretch) appear weaker compared to a classic transmission spectrum[3]. Furthermore, 2[2]. If your goal is definitive library matching or resolving heavy halogen bonds—which 4[4]—transmission FTIR remains superior.

Table 2: Performance Matrix for DBMS-Phenol Characterization

MetricATR-FTIRTransmission FTIR (KBr)Raman Spectroscopy
Sample Prep None (Direct application)High (Grinding, pressing)None (Direct application)
Pathlength Wavelength-dependentConstant (Beer-Lambert)N/A (Scattering)
Halogen (C-Br) Resolution Poor to ModerateExcellentSuperior
Best Use Case Rapid QC, Polymorph screeningTrace analysis, Library matchingOrthogonal validation

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal checks to validate the integrity of the sample preparation and the instrument state.

Protocol A: High-Throughput ATR-FTIR

Best for: Rapid structural confirmation of the methylsulfonyl group.

  • Background Validation: Clean the diamond/ZnSe crystal with isopropanol. Run a background scan. Self-Validation Check: The energy throughput should be >95%, and no residual peaks (especially around 1300 cm⁻¹) should be visible.

  • Sample Application: Place 2–5 mg of DBMS-Phenol powder directly onto the crystal.

  • Pressure Optimization: Apply the pressure anvil. Self-Validation Check: Monitor the live spectrum. Increase pressure until the asymmetric SO₂ stretch (~1330 cm⁻¹) reaches an absorbance of 0.1–0.3. If the peak plateaus or broadens excessively, back off the pressure to prevent crystal damage or pressure-induced polymorph shifts.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm during post-processing to normalize the wavelength-dependent penetration depth[3].

Protocol B: Transmission FTIR (KBr Pellet)

Best for: Definitive library matching and resolving the C-Br stretch.

  • Moisture Elimination: Dry IR-grade KBr powder at 110°C for 4 hours[3]. Self-Validation Check: Run a pure KBr pellet first. If broad bands at 3400 cm⁻¹ and 1640 cm⁻¹ are present, the KBr has absorbed atmospheric moisture and must be re-dried.

  • Matrix Dilution: Mix DBMS-Phenol with KBr at a 1:100 ratio (e.g., 1 mg sample to 99 mg KBr).

  • Homogenization: Grind the mixture in an agate mortar for exactly 2–3 minutes. Self-Validation Check (The Christiansen Effect): If the final spectrum exhibits a baseline that slopes sharply upward at higher wavenumbers, the sample particles are larger than the IR wavelengths, causing Mie scattering. You must re-grind the sample finer.

  • Pellet Pressing: Transfer to a 13 mm die and press at 7–10 tons under a vacuum for 2 minutes to create a glassy, optically transparent disc.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. The resulting spectrum requires no peak intensity correction[3].

Characterization Decision Workflow

SpectroscopyWorkflow Start Sample: DBMS-Phenol Goal Primary Analytical Goal? Start->Goal ATR ATR-FTIR (Rapid QC / Surface) Goal->ATR Speed KBr Transmission KBr (Library / Trace) Goal->KBr Sensitivity Raman Raman Spectroscopy (C-Br / Orthogonal) Goal->Raman Polarizability Validate Spectral Validation & Band Assignment ATR->Validate KBr->Validate Raman->Validate

Figure 1: Decision matrix for selecting the optimal spectroscopy modality for DBMS-Phenol.

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETETDM6GIJNorZiNGKfODb9zt_W8ZxJhIi-7Xzq_Y8gMDGZvjDPdO3GlJu_BA3IvdW1nBlcHIKnmr_TyBqy15d8_6EKCHeqjkKAAl_tpYzt9hF1o3crijPqdLQjEodZtyl6d_oaMOVB3csuj2nrLUI9FWVk0Ein_Ai9JNRhyo9zVelfnVsiVCHy5dHZZ0zoW-2yZ2rFWnTOypXAv9-sJKh3mo-KhxsCXP1]
  • MAS Journal of Applied Sciences. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq4OzQd8p23uoMP4PjdIH2bRryGb2BgpRqTUs6wl962VSkXonmjYRScQZhIxdznMqlBEax7dKQ_ceyKZ8mSOmUvCm4xMLm2koSZzEl0MDXxcFTcVWGRuBi4o33DrwjjMkWGpHpCUz38V6SMi0t_IsvpWBEZ5PzKZvK]
  • Specac. AN18-07 (Why should I be using KBr Pellets).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd-W2XyQbHFak6xbokfvRjHKXMaETvG6e8yKN2Fm-71FhXWPvCEwXyyQrGdl7TkSE_5qAETxbozv1v2HWXfspakYKr4etBk2lwWZ6WWprWbEpdnxqlodp1qH0Laax1jz_6GPKB7J4vtI-JzlQUylxknNyQsexYzbgwC6xZhkpxm9hnY63DKEyrCtBk-kZ0o0yKMnH6DrUNlS6Ph01UleUG5KeJ]
  • MDPI. Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF3DlEL8x_KA3hhzBduojJWtGOTkNeaIPSC8xAp5NkPtFdv2bCT9HOYi0icQ9jCoUuhuMXo7egP7gFnAY42NiNVeIN83q38tOXXP1fhyJZL42LL4wsTQtKHTlmChuGKvfmgWlh]

Sources

Validation

comparing catalytic synthesis routes for 2,6-dibromo-4-(methylsulfonyl)phenol CAS 20951-04-6

Comparative Guide to Catalytic Synthesis Routes for 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6) Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Catalytic Synthesis Routes for 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6)

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6) presents a classic electrophilic aromatic substitution (EAS) challenge frequently encountered in drug development and materials science. The starting material, 4-(methylsulfonyl)phenol, contains two competing functional groups with opposing electronic effects:

  • The Hydroxyl (-OH) Group: Strongly electron-donating, activating the aromatic ring, and directing incoming electrophiles to the ortho and para positions.

  • The Methylsulfonyl (-SO₂Me) Group: Strongly electron-withdrawing, severely deactivating the ring, and directing meta[1].

Because the para position is blocked by the sulfonyl group, bromination is forced into the 2- and 6-positions. However, the profound deactivating effect of the -SO₂Me group means that traditional, mild bromination techniques often stall at the mono-brominated intermediate. Achieving complete conversion to the 2,6-dibromo product without inducing oxidative degradation or ether cleavage requires carefully optimized catalytic systems[2].

This guide objectively compares three distinct catalytic routes to overcome this electronic deactivation, providing self-validating protocols and quantitative performance data.

Reaction Pathways & Mechanistic Visualization

The logical workflow below compares the three primary catalytic routes for this transformation. The choice of catalyst directly dictates the reaction's harshness, kinetics, and safety profile.

G Substrate 4-(methylsulfonyl)phenol Cat1 Photoredox (Ru/CBr4) Substrate->Cat1 Cat2 I(III) System (PIDA-AlBr3) Substrate->Cat2 Cat3 Lewis Acid (FeBr3/Br2) Substrate->Cat3 Intermediate 2-bromo-4-(methylsulfonyl)phenol Product 2,6-dibromo-4-(methylsulfonyl)phenol Intermediate->Product 2nd Bromination Cat1->Intermediate Mild, High Selectivity Cat2->Intermediate Fast, Mild Conditions Cat3->Intermediate Harsh, Exothermic

Fig 1: Reaction pathways for the catalytic bromination of 4-(methylsulfonyl)phenol.

Detailed Comparison of Catalytic Methodologies

Route A: Visible-Light Photoredox Catalysis (Ru(bpy)₃Cl₂ / CBr₄)
  • Causality & Principle: Traditional bromination relies on highly toxic, volatile liquid Br₂. Photoredox catalysis offers a modern, green alternative. By irradiating Ru(bpy)₃Cl₂ with blue LEDs, the catalyst enters an excited state (*Ru(bpy)₃²⁺). This species undergoes oxidative quenching by solid carbon tetrabromide (CBr₄), generating a bromine radical and Ru(bpy)₃³⁺. The strong Ru(III) oxidant then oxidizes the bromide to an active electrophilic bromonium species (Br⁺), which attacks the phenol ring. This continuous, in situ generation of Br⁺ ensures a high local concentration of the electrophile, driving the dibromination of the deactivated phenol while avoiding over-oxidation.

Route B: I(III)-Based Reagent System (PIDA-AlBr₃)
  • Causality & Principle: Hypervalent iodine reagents have revolutionized electrophilic halogenation. Mixing phenyliodine diacetate (PIDA) with aluminum tribromide (AlBr₃) generates PhIOAcBr in situ[3]. The highly polarized I(III)-Br bond makes the attached bromine exceptionally electrophilic. This heightened reactivity is perfectly suited for substrates like 4-(methylsulfonyl)phenol, where the electron density of the aromatic ring is severely depleted. This method achieves rapid dibromination at low temperatures without the need for light irradiation.

Route C: Traditional Lewis Acid Catalysis (Br₂ / FeBr₃)
  • Causality & Principle: The historical industrial standard relies on Lewis acids like FeBr₃ or AlBr₃ to polarize the Br-Br bond, creating a strong Br⁺ equivalent. While highly effective, the harshness of liquid Br₂ combined with a strong Lewis acid can lead to exothermic runaway and side reactions, requiring strict cryogenic control during addition and subsequent heating to force the second bromination[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in self-validation steps (e.g., specific colorimetric quenching indicators).

Protocol 1: Photoredox-Catalyzed Dibromination[3]
  • Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-(methylsulfonyl)phenol (1.0 mmol, 172.2 mg), CBr₄ (2.2 mmol, 729 mg), and Ru(bpy)₃Cl₂ (0.05 mmol, 37.4 mg).

  • Solvent: Dissolve the mixture in 10 mL of anhydrous acetonitrile (CH₃CN).

  • Irradiation: Irradiate the mixture with a 1W Blue LED lamp at room temperature, open to the air. (The presence of oxygen assists in the catalytic turnover).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The mono-brominated intermediate will appear first; continue irradiation until complete conversion to the dibromo product is observed (typically 12–16 hours).

  • Workup & Self-Validation: Concentrate the solvent in vacuo. Quench any residual active species with saturated aqueous Na₂S₂O₃ (10 mL). Validation checkpoint: The immediate disappearance of the characteristic yellow/brown bromine color upon thiosulfate addition validates the complete neutralization of the oxidant. Extract with EtOAc (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure 2,6-dibromo product.

Protocol 2: PIDA-AlBr₃ Catalyzed Dibromination[4]
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve PIDA (2.2 mmol, 708 mg) in anhydrous dichloromethane (DCM, 10 mL). Cool to 0 °C in an ice bath.

  • Activation: Slowly add AlBr₃ (2.2 mmol, 586 mg) to the PIDA solution. Stir for 15 minutes at 0 °C to allow the formation of the active PhIOAcBr species.

  • Substrate Addition: Add 4-(methylsulfonyl)phenol (1.0 mmol, 172.2 mg) dissolved in 5 mL DCM dropwise to the activated complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The highly electrophilic nature of the I(III) complex rapidly overcomes the deactivating effect of the -SO₂Me group.

  • Workup: Quench the reaction with 10% aqueous sodium bisulfite (15 mL) to destroy unreacted brominating agents. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Photoredox Catalytic Cycle Visualization

The mechanism of the photoredox route is highly complex but offers the safest profile. The workflow below maps the electron transfer cascade.

Photoredox Ru2 Ru(bpy)3 2+ Ru2_star *Ru(bpy)3 2+ Ru2->Ru2_star Blue LED Ru3 Ru(bpy)3 3+ Ru2_star->Ru3 Quenching Ru3->Ru2 Regeneration Bromonium Active Br+ Ru3->Bromonium Br- Oxidation CBr4 CBr4 CBr4->Ru2_star e- acceptor Product Dibrominated Product Bromonium->Product EAS Reaction

Fig 2: Photoredox catalytic cycle for in situ generation of electrophilic bromine.

Quantitative Data Comparison

The following table synthesizes the operational metrics for the three catalytic routes, allowing researchers to select the optimal method based on their laboratory capabilities and scale-up requirements.

MetricRoute A: Photoredox (Ru/CBr₄)Route B: I(III) System (PIDA-AlBr₃)Route C: Lewis Acid (FeBr₃/Br₂)
Bromine Source CBr₄ (Stable Solid)AlBr₃ (Moisture-sensitive Solid)Br₂ (Toxic, Corrosive Liquid)
Reaction Temp Room Temperature0 °C to Room Temp0 °C initially, then Heat
Time to Dibromination 12 – 16 hours2 – 4 hours4 – 8 hours
Regioselectivity Excellent (No over-oxidation)ExcellentModerate (Risk of side reactions)
Scalability Moderate (Light penetration limits)HighVery High (Industrial standard)
Environmental Impact Low (Green Chemistry)Moderate (Aluminum waste)High (Toxic Br₂ vapor hazards)

References

  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 2014.[Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 2018.[Link]

  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 2024.[Link]

  • Bromination of Phenols | Electrophilic aromatic substitution. Khan Academy Organic Chemistry, 2022.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-dibromo-4-(methylsulfonyl)phenol proper disposal procedures

Comprehensive Safety and Disposal Guide: 2,6-dibromo-4-(methylsulfonyl)phenol As a halogenated, sulfur-containing phenolic compound, 2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) requires rigorous lifecycle mana...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 2,6-dibromo-4-(methylsulfonyl)phenol

As a halogenated, sulfur-containing phenolic compound, 2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) requires rigorous lifecycle management within the laboratory setting. Improper disposal of brominated phenols poses severe environmental and occupational health risks, primarily due to their potential to form highly toxic byproducts under thermal or chemical stress[1][2].

This guide provides drug development professionals and analytical chemists with the authoritative, step-by-step logistical procedures required for the safe handling, segregation, and institutional disposal of this compound.

Chemical Profile & Hazard Classification

Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's hazard classification.

Property / ClassificationDetail
Chemical Name 2,6-dibromo-4-(methylsulfonyl)phenol
CAS Number 20951-04-6
Molecular Formula C7H6Br2O3S
Physical State Solid / Powder[3]
Primary Hazards Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory)
Waste Classification Halogenated Organic Waste
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides[3]

Mechanistic Insight: The Critical Danger of Improper Disposal

Why is strict segregation and professional incineration required? The disposal of brominated phenols cannot be managed via standard aqueous waste streams or low-temperature incineration. When subjected to thermal stress at inadequate temperatures (e.g., crude burning, improvised destruction, or standard municipal incineration), the ether linkages and phenolic rings of brominated compounds undergo condensation reactions[1][2].

This thermal degradation pathway leads directly to the formation of Polybrominated Dibenzo-p-Dioxins (PBDDs) and Polybrominated Dibenzofurans (PBDFs) [2]. These dioxin-like compounds are persistent organic pollutants (POPs) with extreme toxicity. Therefore, under no circumstances should laboratory personnel attempt to chemically neutralize, treat, or burn this compound in-house. It must be routed exclusively to licensed facilities capable of high-temperature hazardous waste incineration (>1000°C) equipped with rapid flue-gas quenching and alkaline scrubbers to capture evolved hydrogen bromide (HBr) gas[2].

G Start 2,6-dibromo-4-(methylsulfonyl)phenol Waste Generation Segregate Segregate as Halogenated Organic Waste Start->Segregate DIY Improvised Treatment or Low-Temp Incineration Start->DIY EHS EHS Collection & Professional Transport Segregate->EHS Incinerate High-Temp Incineration (>1000°C) + Alkaline Gas Scrubbing EHS->Incinerate Safe Safe Destruction (HBr Neutralized) Incinerate->Safe Toxic Formation of Toxic PBDDs & PBDFs DIY->Toxic

Caption: Disposal pathways for brominated phenols, highlighting the risk of PBDD/PBDF formation.

Step-by-Step Logistical Disposal Protocol

This protocol outlines the standard operating procedure for preparing 2,6-dibromo-4-(methylsulfonyl)phenol for institutional disposal.

Phase 1: Preparation and PPE
  • Verify Ventilation: Ensure all handling of the dry powder or concentrated solutions occurs within a certified, properly functioning chemical fume hood to prevent inhalation of irritating dust[3].

  • Don PPE: Equip standard laboratory PPE, including a lab coat, chemical-resistant safety goggles, and nitrile gloves. If handling large quantities where dust generation is unavoidable, a NIOSH-approved N95 dust mask or respirator is required[3].

Phase 2: Waste Segregation and Containment
  • Select the Container: Obtain a chemically compatible, sealable waste container. High-Density Polyethylene (HDPE) or glass containers are standard for halogenated organics. Ensure the container is clean and free of incompatible residues (e.g., strong oxidizers)[3].

  • Transfer Waste:

    • For Solids: Carefully transfer expired or contaminated solid compound into the waste container using a clean spatula. Minimize dust generation.

    • For Solutions: If the compound is dissolved in a solvent (e.g., HPLC effluents containing acetonitrile/water), pour the solution into the designated liquid waste carboy.

  • Consolidate: Do not mix this waste with non-halogenated solvents. Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of institutional disposal.

Phase 3: Labeling and EHS Handoff
  • Labeling: Affix a standardized Hazardous Waste label to the container. Explicitly write out the full chemical name: "2,6-dibromo-4-(methylsulfonyl)phenol".

  • Categorization: Check the box for "Halogenated Organics" and note the presence of "Brominated Phenol" and "Sulfur" to alert the disposal facility to the potential for HBr and SOx gas generation during incineration.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from direct light and moisture, until collection[4].

  • Transfer: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. EHS will contract a licensed hazardous waste management firm to execute the high-temperature incineration.

Emergency Spill Response

In the event of an accidental release during the disposal preparation process, execute the following steps:

  • Isolate the Area: Restrict access to the spill zone. If a large amount of dust is generated, evacuate the immediate area and allow the dust to settle[3].

  • Solid Spills: Do not use a standard vacuum, as this will aerosolize the powder. Gently cover the spilled solid with damp paper towels (if compatible) or sweep it up using a dedicated brush and dustpan, placing the material into a hazardous waste container[3].

  • Liquid Spills: If the compound is in solution, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Decontamination: Wash the affected surface thoroughly with water and a mild detergent, collecting all wash water as hazardous waste[3].

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). Fulltext.docx. Retrieved from [Link]

  • ACS Publications. (2004). The Thermal Degradation Process of Tetrabromobisphenol A. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,6-dibromo-4-(methylsulfonyl)phenol

Executive Briefing: Handling 2,6-Dibromo-4-(methylsulfonyl)phenol 2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) is a highly specialized halogenated phenolic compound utilized in advanced chemical synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: Handling 2,6-Dibromo-4-(methylsulfonyl)phenol

2,6-dibromo-4-(methylsulfonyl)phenol (CAS: 20951-04-6) is a highly specialized halogenated phenolic compound utilized in advanced chemical synthesis and drug development. Handling this compound requires moving beyond standard laboratory safety protocols due to its unique structural moieties: the highly lipophilic ortho-bromine atoms and the strongly electron-withdrawing para-methylsulfonyl group. This guide provides a self-validating, mechanistically grounded operational framework to ensure absolute safety, prevent environmental contamination, and mitigate the severe risks associated with thermal degradation.

Mechanistic Hazard & Causality Profile

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 2,6-dibromo-4-(methylsulfonyl)phenol is directly tied to its molecular architecture:

  • Enhanced Acidity and Corrosivity: The strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the para position stabilizes the phenoxide ion, significantly lowering the pKa of the phenolic proton compared to standard phenol. This makes the compound highly irritating and potentially corrosive to biological tissues, particularly the corneal epithelium and respiratory tract (1[1]).

  • Accelerated Dermal Absorption: The two bulky bromine atoms increase the molecule's overall lipophilicity. If the compound contacts the skin, this lipophilic nature facilitates rapid permeation through the lipid bilayers of the epidermis, leading to systemic distribution and potential endocrine disruption (2[2]).

  • Thermal Degradation to Dioxins: This is the most critical logistical hazard. When halogenated phenols are subjected to thermal stress exceeding 300 °C, they undergo condensation reactions. This process forms highly toxic polyphenoxyphenols and polybrominated dibenzo-p-dioxins (PBDDs), which are potent aryl hydrocarbon receptor (AhR) agonists (3[3]).

Thermal_Degradation Chem 2,6-dibromo-4-(methylsulfonyl)phenol Heat Thermal Stress (> 300 °C) Chem->Heat Condense Condensation Reaction Heat->Condense Dioxin Polybrominated Dibenzo-p-dioxins (PBDDs) Condense->Dioxin Tox AhR Activation & Endocrine Disruption Dioxin->Tox

Caption: Mechanistic pathway of thermal degradation leading to PBDD formation and systemic toxicity.

Quantitative PPE & Safety Matrix

Standard laboratory PPE is insufficient for heavily halogenated phenols. The following matrix outlines the required protective equipment, justified by the compound's specific chemical properties.

PPE CategorySpecification & StandardMechanistic JustificationLifecycle / Replacement
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Neoprene or Butyl Rubber (≥0.4 mm)High lipophilicity of the brominated ring accelerates permeation through thin, non-polar materials like standard latex (4[4]).Replace outer gloves every 2 hours or immediately upon visible contamination.
Eye Protection Indirect-vented chemical safety goggles + full face shieldThe acidic phenolic hydroxyl group causes severe, rapid corneal epithelial damage upon contact (1[1]).Decontaminate face shield after each session; inspect goggles weekly.
Body Protection Flame-resistant, fully buttoned lab coat (impermeable apron for scaling >10g)Prevents dermal accumulation of airborne particulates and protects against exothermic solvent splashes.Launder weekly via specialized hazardous chemical laundry services.
Respiratory N95/P100 particulate respirator (Only if emergency handling outside hood is required)The methylsulfonyl moiety and halogenation cause acute respiratory tract irritation if dust is inhaled (1[1]).Discard after single use.

Self-Validating Operational Workflow

To build a self-validating system, every step of the methodology must include a verification check before proceeding to the next phase.

Phase 1: Environmental & Equipment Verification

  • Airflow Check: Verify the chemical fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Validation: Do not open the chemical container if the alarm is active or velocity is outside this range.

  • Static Mitigation: Because fine phenolic powders can aerosolize via static repulsion, use anti-static weighing boats and grounded spatulas.

Phase 2: Dispensing and Reaction Execution

  • Transfer: Inside the certified fume hood, carefully transfer the required mass of 2,6-dibromo-4-(methylsulfonyl)phenol. Keep the container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation.

  • Solvent Addition: Slowly introduce your reaction solvent. Due to the polarity of the methylsulfonyl group, dissolution in polar aprotic solvents (e.g., DMF, DMSO) may be mildly exothermic. Add solvent dropwise initially to gauge thermal output.

Phase 3: Doffing and Decontamination

  • Surface Neutralization: Wipe down the balance and surrounding hood surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic phenolic dust, followed by a distilled water wipe.

  • Sequential Doffing: Remove the outer contaminated gloves inside the fume hood to keep the hazard contained. Remove goggles and lab coat, then remove the inner gloves. Wash hands and forearms immediately with soap and water (4[4]).

PPE_Workflow Start Risk Assessment CAS: 20951-04-6 Hood Engineering Controls (Verify Hood Velocity) Start->Hood PPE Don PPE (Double Glove, Shield) Hood->PPE Execute Anti-Static Dispensing & Execution PPE->Execute Waste Alkaline Decon & Segregated Disposal Execute->Waste

Caption: Logical, self-validating workflow for the safe handling and processing of halogenated phenols.

High-Risk Spill & Thermal Disposal Protocols

Standard chemical spill kits are often inadequate for polyhalogenated phenols. Implementing the correct emergency response prevents aquatic toxicity and catastrophic thermal byproducts.

Immediate Spill Response
  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood remains operational to maintain negative room pressure.

  • Containment (No Water): Do not use water to flush the spill, as the compound is highly toxic to aquatic life with long-lasting effects (5[5]). Contain the solid spill using inert, non-combustible absorbent material such as dry sand or vermiculite (3[3]).

  • Collection: Use non-sparking tools to gently sweep the material. Avoid dry sweeping that could aerosolize the powder.

  • Dermal First Aid: If skin contact occurs, wash immediately with plenty of soap and water. For lipophilic phenol-based compounds, wiping the affected area with polyethylene glycol (PEG 300 or 400) prior to washing can significantly enhance the removal of chemical residues from the skin (4[4]).

Segregated Disposal Plan (Critical)

Because 2,6-dibromo-4-(methylsulfonyl)phenol decomposes into hydrogen bromide gas, carbon monoxide, and highly toxic PBDDs at elevated temperatures (6[6]), it must never be disposed of in standard biological or general chemical incineration streams.

  • Waste must be placed in a rigid, sealable container explicitly labeled: "Halogenated Phenolic Waste - DO NOT INCINERATE BELOW 1200°C."

  • Only utilize certified hazardous waste contractors equipped with high-temperature rotary kiln incinerators featuring rapid-quench wet scrubbers designed to capture halogenated exhaust and prevent dioxin condensation (7[7]).

References

  • BenchChem. "Technical Support Center: Safe Handling of 3-Bromo-5-difluoromethoxy-4-fluorophenol."
  • Santa Cruz Biotechnology.
  • AXICHEM. "AC Pulverise Herbicide - Precautions for Safe Handling."
  • ResearchGate.
  • Ketone Pharma.
  • Arxada NZ. "Oxy 500 SC - Precautions for safe handling."
  • PubChem. "2,4,6-Tribromophenol | C6H3Br3O | CID 1483."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dibromo-4-(methylsulfonyl)phenol
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2,6-dibromo-4-(methylsulfonyl)phenol
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